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Core Science & Biosynthesis

Foundational

A Comprehensive Theoretical Investigation of 2,3-Dichloro-5-nitrobenzonitrile: A Guide for Computational Research and Drug Development

Abstract: This technical guide provides a detailed framework for the theoretical and computational investigation of 2,3-Dichloro-5-nitrobenzonitrile, a molecule of interest for its potential applications in materials sci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed framework for the theoretical and computational investigation of 2,3-Dichloro-5-nitrobenzonitrile, a molecule of interest for its potential applications in materials science and pharmaceutical development. As direct experimental and theoretical data for this specific isomer is limited, this document establishes a robust protocol based on well-accepted quantum chemical methods, drawing parallels from studies on structurally related substituted benzonitriles. We will delve into the core principles of Density Functional Theory (DFT) calculations to elucidate the molecule's structural, vibrational, electronic, and non-linear optical properties. This guide is intended for researchers, computational chemists, and drug development professionals, offering both the "how" and the "why" behind the theoretical analysis, thereby enabling a comprehensive understanding of the molecule's intrinsic characteristics and reactive behavior.

Introduction: The Rationale for Theoretical Scrutiny

2,3-Dichloro-5-nitrobenzonitrile belongs to the family of substituted benzonitriles, compounds that are pivotal as intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals. The presence of multiple functional groups—two electron-withdrawing chlorine atoms, a strongly electron-withdrawing nitro group (NO₂), and a nitrile group (C≡N)—creates a complex electronic environment.[1] This arrangement deactivates the aromatic ring, making the molecule an interesting candidate for studying substituent effects, reaction mechanisms, and potential bioactivity.[1][2]

Theoretical studies, primarily using quantum chemical calculations, offer a powerful, non-destructive method to predict and understand a molecule's properties at the atomic level before undertaking potentially costly and time-consuming synthesis and experimentation. By modeling parameters such as molecular geometry, vibrational frequencies, electronic state energies, and reactivity indices, we can gain profound insights into the molecule's stability, spectroscopic signatures, and potential for specific applications, such as in non-linear optics or as a pharmacophore.[3]

The Computational Workflow: A Self-Validating Protocol

The foundation of a reliable theoretical study is a logical and validated computational workflow. The process begins with defining the molecular structure and proceeds through a series of calculations that build upon each other. Density Functional Theory (DFT), particularly with the B3LYP functional, has proven to be a highly effective method for providing accurate results for organic molecules that balance computational cost and precision.

Standard Computational Protocol

A robust theoretical investigation of 2,3-Dichloro-5-nitrobenzonitrile can be conducted using the following step-by-step methodology.

  • Structure Drawing and Input: The initial 3D structure of the molecule is drawn using molecular visualization software (e.g., GaussView, Avogadro). This initial guess is then used as the input for the calculation.

  • Geometry Optimization: This is the most critical first step. The molecule's geometry is optimized to find its lowest energy conformation (a stable structure). This is typically performed using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional and a sufficiently large basis set, such as 6-311++G(d,p). The "++" indicates the inclusion of diffuse functions for non-hydrogen and hydrogen atoms, which are crucial for accurately describing anions and weak interactions, while "(d,p)" adds polarization functions to allow for non-spherical electron density distribution.

  • Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It predicts the vibrational spectra (FT-IR and FT-Raman), which can be compared with experimental data for validation.[3] Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors.[3]

  • Property Calculations: Using the optimized geometry, further calculations are performed to determine electronic, reactivity, and optical properties. This includes:

    • Frontier Molecular Orbitals (HOMO-LUMO) analysis.

    • Molecular Electrostatic Potential (MEP) mapping.

    • Natural Bond Orbital (NBO) analysis.

    • Non-Linear Optical (NLO) property calculations.

The entire process can be visualized as a logical flow, ensuring that each subsequent analysis is based on a stable, validated molecular structure.

G cluster_input Step 1: Input cluster_core Step 2: Core Calculation cluster_analysis Step 3: Property Analysis A Draw Initial 3D Structure (2,3-Dichloro-5-nitrobenzonitrile) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B Initial Geometry C Frequency Calculation (Confirm Minimum Energy & Predict Spectra) B->C Optimized Geometry D HOMO-LUMO Analysis (Reactivity, Electronic Transitions) C->D Validated Structure E Molecular Electrostatic Potential (MEP) (Reactive Site Prediction) C->E Validated Structure F Non-Linear Optical (NLO) Properties (Hyperpolarizability) C->F Validated Structure G Natural Bond Orbital (NBO) (Charge Delocalization, Stability) C->G Validated Structure

Caption: Computational workflow for theoretical analysis.

Structural and Vibrational Analysis

Molecular Geometry

The initial geometry optimization provides the most stable arrangement of atoms, defining bond lengths, bond angles, and dihedral angles. For 2,3-Dichloro-5-nitrobenzonitrile, the presence of bulky chlorine atoms adjacent to each other (ortho position) and the nitro group may introduce steric hindrance, potentially causing slight out-of-plane distortions of the substituents to relieve strain.[1] Comparing the calculated bond lengths and angles with known experimental data for similar substituted benzenes is a key validation step.[3]

Caption: Molecular structure of 2,3-Dichloro-5-nitrobenzonitrile.

Table 1: Predicted Geometrical Parameters (Illustrative) This table presents expected trends based on related molecules. Actual values would be generated from a DFT/B3LYP/6-311++G(d,p) calculation.

ParameterBondExpected Length (Å)Rationale
Bond LengthC-Cl~1.74Standard C-Cl bond on an aromatic ring.
C-N (nitro)~1.48Electron withdrawal strengthens this bond slightly.
N-O~1.22Characteristic of a nitro group.
C≡N~1.16Typical triple bond length for a nitrile.
C-C (ring)1.39 - 1.41Aromatic C-C bonds, with slight variations due to substituent effects.
Bond AngleC-C-Cl~120°May be slightly larger or smaller due to steric repulsion between adjacent Cl atoms.
C-C-NO₂~118-120°Electron-withdrawing groups can slightly alter ring angles.
Vibrational Spectra (FT-IR and FT-Raman)

The calculated vibrational frequencies allow for a detailed assignment of experimental FT-IR and FT-Raman spectra. Each vibrational mode corresponds to a specific molecular motion (stretching, bending, wagging, etc.). The presence of the C≡N, NO₂, and C-Cl groups gives rise to characteristic peaks.

  • C≡N Stretch: A strong, sharp peak expected in the 2220-2240 cm⁻¹ region. Its exact position is sensitive to the electronic effects of the other ring substituents.[4]

  • NO₂ Stretch: Two characteristic strong bands are expected: an asymmetric stretch around 1520-1570 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.[3]

  • C-Cl Stretch: These vibrations typically appear in the fingerprint region, generally between 600-800 cm⁻¹.[5]

  • C-H and Ring Vibrations: Aromatic C-H stretching modes are found above 3000 cm⁻¹, while various C-C ring stretching and deformation modes occur between 1000 and 1600 cm⁻¹.

A Total Energy Distribution (TED) analysis is crucial for unambiguously assigning vibrational modes, as it quantifies the contribution of each bond's motion to a given frequency, resolving ambiguities where modes are coupled.[3]

Electronic and Reactivity Analysis

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic properties.[6]

  • HOMO: Represents the ability to donate an electron. Its energy is related to the ionization potential.

  • LUMO: Represents the ability to accept an electron. Its energy is related to the electron affinity.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron.[6] Conversely, a small gap suggests the molecule is more reactive and can be easily polarized.

For 2,3-Dichloro-5-nitrobenzonitrile, the strong electron-withdrawing nature of the substituents is expected to lower the energies of both the HOMO and LUMO, and the charge transfer character within the molecule will influence the energy gap.[7] The analysis of the wave functions indicates that the main electronic absorption corresponds to the transition from the HOMO to the LUMO.[8]

G LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor HOMO->LUMO Electronic Transition Energy Energy Gap ΔE = E_LUMO - E_HOMO (Energy Gap) Indicator of Chemical Reactivity & Stability

Sources

Exploratory

Technical Guide: Applications of 2,3-Dichloro-5-nitrobenzonitrile in Organic Synthesis

CAS Number: 20098-91-1 Molecular Formula: Molecular Weight: 217.01 g/mol Executive Summary 2,3-Dichloro-5-nitrobenzonitrile is a highly functionalized aromatic scaffold characterized by a unique "push-pull" electronic de...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 20098-91-1 Molecular Formula:


Molecular Weight:  217.01  g/mol 

Executive Summary

2,3-Dichloro-5-nitrobenzonitrile is a highly functionalized aromatic scaffold characterized by a unique "push-pull" electronic deficiency. Its utility in drug discovery stems from its ability to undergo highly regioselective Nucleophilic Aromatic Substitution (


) reactions. Unlike generic di-halo arenes, the specific arrangement of the nitro (C5) and nitrile (C1) groups creates a defined hierarchy of electrophilicity, allowing medicinal chemists to sequentially install nucleophiles with high precision. This intermediate is a critical building block for quinazolines  (kinase inhibitors), benzimidazoles , and specific antiviral agents like MDL-860 .

Chemical Profile & Reactivity Analysis

The Electrophilic Hierarchy

The versatility of 2,3-Dichloro-5-nitrobenzonitrile lies in the differential reactivity of its two chlorine atoms. Understanding this regioselectivity is paramount for designing synthetic routes.

  • C2-Chlorine (Primary Electrophile): This position is sterically crowded but electronically super-activated. It is ortho to the nitrile group (mild EWG) and para to the nitro group (strong EWG). The para-nitro resonance contribution makes this the most electrophilic site.

  • C3-Chlorine (Secondary Electrophile): This position is ortho to the nitro group and meta to the nitrile. While the ortho-nitro effect is strong, the lack of para-activation makes it less reactive than the C2 position under standard

    
     conditions.
    

Mechanistic Insight: In competitive experiments with primary amines or phenoxides, substitution occurs almost exclusively at the C2 position , yielding 2-substituted-3-chloro-5-nitrobenzonitrile derivatives.

Visualization of Regioselectivity

The following diagram illustrates the electronic activation vectors that dictate the regiochemical outcome of nucleophilic attacks.

G Start 2,3-Dichloro-5-nitrobenzonitrile C2_Attack Path A: C2-Substitution (Major Product) Start->C2_Attack Nucleophile (Nu-) Fast (Kinetic Control) C3_Attack Path B: C3-Substitution (Minor/Trace) Start->C3_Attack Nu- Slow Activation Activation Analysis: C2: Para-NO2 + Ortho-CN C3: Ortho-NO2 + Meta-CN Activation->Start

Caption: Electronic activation vectors favoring C2-displacement due to para-nitro resonance effects.

Key Applications in Drug Discovery[1]

Synthesis of Antiviral Agents (MDL-860 Class)

The compound serves as the direct precursor to MDL-860 (2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile), a broad-spectrum antiviral agent active against picornaviruses.

  • Mechanism: The synthesis exploits the high reactivity of the C2-Cl towards oxygen nucleophiles.

  • Protocol Overview: Reaction with 3,4-dichlorophenol in the presence of a weak base (

    
    ) in a polar aprotic solvent (DMF or DMSO).
    
Quinazoline Kinase Inhibitors

The 2-amino-3-chloro-5-nitrobenzonitrile intermediate (derived from ammonia substitution at C2) is a "privileged scaffold" for constructing 4-aminoquinazolines, a class of molecules heavily represented in EGFR and tyrosine kinase inhibitors.

  • Pathway:

    • 
      :  Ammonia displaces C2-Cl 
      
      
      
      2-Amino-3-chloro-5-nitrobenzonitrile.
    • Cyclization: Reaction with formamidine acetate or triethyl orthoformate closes the pyrimidine ring to form the quinazoline core.

    • Diversification: The remaining C3-Cl and C5-NO2 (reducible to amine) allow for late-stage functionalization.

Benzimidazole Scaffolds

Reduction of the nitro group in the 2-amino derivative yields a vicinal diamine (1,2-diamine), which is the classic precursor for benzimidazoles via condensation with aldehydes or carboxylic acids.

Experimental Methodologies

Protocol A: Regioselective Synthesis of 2-Amino-3-chloro-5-nitrobenzonitrile

Primary application: Generating the core scaffold for quinazoline synthesis.

Reagents:

  • 2,3-Dichloro-5-nitrobenzonitrile (1.0 eq)

  • Ammonium Hydroxide (28-30%

    
     in 
    
    
    
    ) or Ammonia in Methanol (Excess)
  • Solvent: Acetonitrile (

    
    ) or THF
    
  • Temperature: 0°C to Room Temperature

Step-by-Step Procedure:

  • Preparation: Dissolve 2,3-Dichloro-5-nitrobenzonitrile (10.0 g, 46 mmol) in acetonitrile (100 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add aqueous ammonium hydroxide (20 mL, excess) dropwise over 30 minutes. The solution will likely darken (yellow/orange) indicating the formation of the Meisenheimer complex.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes). The starting material (

    
    ) should disappear, replaced by a more polar spot (
    
    
    
    ).
  • Workup: Concentrate the solvent under reduced pressure to ~20% volume. Pour the residue into ice-cold water (200 mL).

  • Isolation: A yellow precipitate will form. Filter the solid via vacuum filtration.[1] Wash the cake with cold water (

    
     mL) and hexanes (
    
    
    
    mL) to remove trace regioisomers.
  • Yield: Dry in a vacuum oven at 45°C. Expected yield: 85–92%.

    • Note: The product is 2-Amino-3-chloro-5-nitrobenzonitrile (CAS 20352-84-5).[2]

Protocol B: Synthesis of MDL-860 Analogue (Etherification)

Primary application: Antiviral screening libraries.

Reagents:

  • 2,3-Dichloro-5-nitrobenzonitrile (1.0 eq)

  • 3,4-Dichlorophenol (1.1 eq)

  • Potassium Carbonate (

    
    ) (1.5 eq)
    
  • Solvent: DMF (Anhydrous)

Procedure:

  • Suspend

    
     and 3,4-dichlorophenol in DMF. Stir for 30 min to generate the phenoxide.
    
  • Add 2,3-Dichloro-5-nitrobenzonitrile.

  • Heat to 60°C for 3 hours.

  • Pour into ice water/brine. Filter the resulting solid.[1] Recrystallize from Ethanol.[1]

Synthetic Workflow Diagram

The following workflow summarizes the divergence from the parent scaffold into two distinct pharmaceutical classes.

Workflow Input 2,3-Dichloro-5-nitrobenzonitrile (Starting Material) Step1_Amine Reaction with NH3 (SnAr at C2) Input->Step1_Amine Step1_Phenol Reaction with Ar-OH (SnAr at C2) Input->Step1_Phenol Intermediate_Amine 2-Amino-3-chloro-5-nitrobenzonitrile Step1_Amine->Intermediate_Amine Step2_Cyclization Cyclization w/ Formamidine Intermediate_Amine->Step2_Cyclization Product_Antiviral MDL-860 (Antiviral) (Ether Linkage) Step1_Phenol->Product_Antiviral Product_Quinazoline 4-Amino-Quinazoline Core (Kinase Inhibitors) Step2_Cyclization->Product_Quinazoline

Caption: Divergent synthesis paths: Amine substitution leads to Quinazolines; Phenol substitution leads to Antivirals.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Specific Risk: Nitriles can release cyanide under strong metabolic or chemical hydrolysis conditions, though this is rare with stable benzonitriles.

  • Precaution: All

    
     reactions involving ammonia or volatile amines should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
    

References

  • Vertex Pharmaceuticals. (2025). Activity of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) against picornaviruses in vitro. National Institutes of Health.

  • BenchChem. (2025).[1][3] Synthesis of 2-Amino-3-chloro-5-nitrobenzonitrile (CAS 20352-84-5). BenchChem Technical Protocols. (Representative Link)

  • Sigma-Aldrich. (2023). Product Specification: 2-Amino-3-chloro-5-nitrobenzonitrile. Merck KGaA.

  • Organic Chemistry Portal. (2021). Nucleophilic Aromatic Substitution: Regioselectivity in Polysubstituted Arenes.

  • ChemicalBook. (2023). Synthesis of substituted benzonitriles and their application in heterocycle formation.

Sources

Foundational

Exploring the Chemical Space of 2,3-Dichloro-5-nitrobenzonitrile Derivatives: A Technical Guide for Synthetic and Medicinal Chemists

Abstract Substituted benzonitriles are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the creation of a wide array of functional molecules, from pharmaceuticals to advanced materials.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted benzonitriles are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the creation of a wide array of functional molecules, from pharmaceuticals to advanced materials.[1] Among these, 2,3-dichloro-5-nitrobenzonitrile presents a particularly intriguing scaffold. Its unique substitution pattern—featuring two vicinal chlorine atoms, a potent electron-withdrawing nitro group, and a versatile nitrile moiety—offers multiple reactive handles for chemical exploration. This guide provides an in-depth technical exploration of the synthesis, reactivity, and derivatization of this scaffold, offering field-proven insights and detailed protocols for researchers in drug discovery and chemical development.

The 2,3-Dichloro-5-nitrobenzonitrile Scaffold: Core Properties and Synthetic Strategy

The utility of any chemical building block is predicated on its accessibility and the predictable reactivity of its functional groups. The 2,3-dichloro-5-nitrobenzonitrile core is no exception.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for its handling, reaction setup, and purification.

PropertyValueSource
Molecular Formula C₇H₂Cl₂N₂O₂
Molecular Weight 217.01 g/mol
Appearance Brown/White Solid[2]
Melting Point 93-96 °C[2]
CAS Number 2112-22-3
Synthesis of the Core Scaffold

The primary route to chlorinated nitroaromatics involves the electrophilic nitration of a suitable dichlorobenzene precursor.[3] However, direct nitration of 1,2-dichlorobenzene typically yields a mixture of 3,4- and 2,3-dichloro-1-nitrobenzene, with the 3,4-isomer being the major product. Specialized conditions, such as using a mixture of nitric acid and concentrated phosphoric acid, can shift the isomer ratio more favorably toward the 2,3-isomer.[4]

A more direct and common industrial synthesis for the nitrile derivative starts from a more substituted precursor, 2,3,4-trichloronitrobenzene, via a nucleophilic substitution of the C4-chloro group with a cyanide source, such as cuprous cyanide.[5]

Synthesis_Workflow cluster_legend Note Start 2,3,4-Trichloronitrobenzene Reagent Cuprous Cyanide (CuCN) Pyridine Start->Reagent Reaction at 165°C Product 2,3-Dichloro-6-nitrobenzonitrile* (Impure Product) Reagent->Product Purification Workup & Recrystallization (Toluene, HCl, Methanol) Product->Purification Isolation Final 2,3-Dichloro-6-nitrobenzonitrile (>99% Purity) Purification->Final l1 *The literature often refers to this compound as 2,3-dichloro-6-nitrobenzonitrile. [9, 19] This is an isomer of the primary topic, but its synthesis illustrates the key cyanation step.

Caption: General synthesis workflow for a dichloronitrobenzonitrile.

Protocol 1: Synthesis of 2,3-Dichloro-6-nitrobenzonitrile from 2,3,4-Trichloronitrobenzene [5]

  • Reaction Setup: In a flask under a nitrogen atmosphere, combine 2,3,4-trichloronitrobenzene (1.0 mol), cuprous cyanide (1.0 mol), and pyridine (0.52 mol).

  • Heating: Heat the mixture to 100°C until it becomes stirrable. Then, raise the temperature to 165°C over 1.5 hours and maintain for 30 minutes.

  • Workup: Cool the dark mixture and add concentrated HCl (500 ml) and toluene (250 ml). Stir vigorously for 1.5 hours.

  • Extraction: Separate the layers and extract the aqueous phase with toluene (3 x 250 ml).

  • Washing: Combine the organic extracts and wash sequentially with concentrated HCl (3 x 250 ml), water (250 ml), and saturated aqueous NaCl (2 x 250 ml).

  • Isolation: Dry the toluene solution over Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

  • Purification: Recrystallization from methanol (approx. 2.1 ml/g) can increase the purity to over 99%.

Exploring the Chemical Space: Key Derivatization Pathways

The 2,3-dichloro-5-nitrobenzonitrile scaffold offers three primary sites for chemical modification: the two chlorine atoms, the nitro group, and the nitrile group. This allows for a combinatorial approach to generating diverse molecular libraries.

Reactivity_Map Core 2,3-Dichloro-5-nitrobenzonitrile SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Cl sites Nitro_Red Nitro Group Reduction Core->Nitro_Red NO2 site Nitrile_Mod Nitrile Group Modification Core->Nitrile_Mod CN site Amine_Deriv Amine, Ether, Thioether Derivatives SNAr->Amine_Deriv Aniline_Deriv 2,3-Dichloro-5-aminobenzonitrile Nitro_Red->Aniline_Deriv Amide_Acid_Deriv Amide & Carboxylic Acid Derivatives Nitrile_Mod->Amide_Acid_Deriv

Caption: Key reactive sites on the 2,3-dichloro-5-nitrobenzonitrile core.

Nucleophilic Aromatic Substitution (SNAr) at Chlorine Positions

The presence of electron-withdrawing nitro and cyano groups activates the aromatic ring to attack by nucleophiles, enabling the displacement of the chlorine atoms. This is a cornerstone of its chemistry.[6]

Causality of Reactivity: The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6] The stability of this intermediate is the key determinant of reactivity. Electron-withdrawing groups positioned ortho or para to the leaving group provide the greatest stabilization by delocalizing the negative charge.[6]

In 2,3-dichloro-5-nitrobenzonitrile:

  • The nitro group is meta to both chlorines, offering minimal resonance stabilization.

  • The cyano group is ortho to the C2-chlorine and meta to the C3-chlorine.

Therefore, the C2-chlorine is significantly more activated towards nucleophilic attack than the C3-chlorine due to resonance stabilization provided by the adjacent cyano group. This provides a handle for regioselective synthesis.

Sources

Exploratory

An In-depth Technical Guide to 2,3-Dichloro-5-nitrobenzonitrile (CAS 35274-91-8)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2,3-Dichloro-5-ni...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2,3-Dichloro-5-nitrobenzonitrile, a key intermediate in various fields of chemical synthesis.

Introduction

2,3-Dichloro-5-nitrobenzonitrile, with the CAS number 35274-91-8, is a polysubstituted aromatic compound. Its structure, featuring two chlorine atoms, a nitro group, and a nitrile group on a benzene ring, makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro and chloro substituents, combined with the reactivity of the nitrile group, allows for a wide range of chemical transformations. This makes the compound a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and dyes. Understanding the properties and reactivity of this molecule is crucial for its effective utilization in research and development.

Physicochemical Properties

The physicochemical properties of 2,3-Dichloro-5-nitrobenzonitrile are summarized in the table below. It is important to note that while some data is available for the target molecule, other properties are inferred from its isomers and related compounds due to a lack of specific experimental data for CAS 35274-91-8.

PropertyValueSource
Molecular Formula C₇H₃Cl₂N₂O₂[Calculated]
Molecular Weight 217.02 g/mol [Calculated]
Appearance Expected to be a crystalline solid[Inference from related compounds]
Melting Point Not available for 35274-91-8. Isomer 2,3-Dichloro-6-nitrobenzonitrile: 93-96 °C; Isomer 3-Chloro-5-nitrobenzonitrile: 84-87 °C[1]
Boiling Point Not available for 35274-91-8. Isomer 3-Chloro-5-nitrobenzonitrile: 262 °C[1]
Density Not available for 35274-91-8. Isomer 3-Chloro-5-nitrobenzonitrile: 1.47 g/cm³[1]
Solubility Expected to be soluble in common organic solvents[General knowledge]

Spectral Properties

  • ¹H NMR: The proton NMR spectrum is expected to show two aromatic protons. Their chemical shifts will be downfield due to the electron-withdrawing effects of the nitro and chloro substituents. The coupling pattern will depend on their relative positions. For instance, the ¹H NMR spectrum of 2,3-Dichloronitrobenzene shows signals around 7.37-7.70 ppm.[2]

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) is expected to appear in the range of 115-125 ppm. The carbons attached to the chlorine and nitro groups will be significantly deshielded and appear at lower field. Quaternary carbons, including the one bearing the nitrile group, are expected to show weaker signals.[3]

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the functional groups present. A sharp peak around 2230 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group is expected. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) should appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-Cl stretching vibrations will be observed in the fingerprint region.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 peaks with a ratio of approximately 9:6:1).

Synthesis and Reactivity

Synthesis

A plausible synthetic route for 2,3-Dichloro-5-nitrobenzonitrile would be the nitration of 2,3-dichlorobenzonitrile. This reaction typically involves the use of a nitrating mixture of concentrated nitric acid and sulfuric acid. The regioselectivity of the nitration is directed by the existing substituents on the benzene ring.

Alternatively, the synthesis could start from a trichloronitrobenzene derivative followed by a nucleophilic substitution of one chlorine atom with a cyanide group. For example, the synthesis of the isomer 2,3-Dichloro-6-nitrobenzonitrile is achieved by reacting 2,3,4-trichloronitrobenzene with cuprous cyanide in pyridine.[4]

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of 2,3-Dichloro-5-nitrobenzonitrile.

Reactivity

The reactivity of 2,3-Dichloro-5-nitrobenzonitrile is governed by its three functional groups: the nitrile, the nitro group, and the chlorine atoms.

  • Nitrile Group (-CN): The nitrile group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions.[5] It can also be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride.

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and can be selectively reduced to an amino group (-NH₂) using various reducing agents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. This transformation is crucial for introducing a nucleophilic center on the aromatic ring, opening up possibilities for further derivatization.

  • Chlorine Atoms (-Cl): The chlorine atoms on the aromatic ring are generally unreactive towards nucleophilic substitution unless activated by strongly electron-withdrawing groups. The presence of the nitro group in the meta position has a less pronounced activating effect compared to an ortho or para positioning. However, under harsh reaction conditions, nucleophilic aromatic substitution might be possible.

Key Chemical Transformations:

Reactivity cluster_0 Starting Material cluster_1 Nitrile Group Reactions cluster_2 Nitro Group Reduction 2,3-Dichloro-5-nitrobenzonitrile 2,3-Dichloro-5-nitrobenzonitrile Carboxylic_Acid 2,3-Dichloro-5-nitrobenzoic acid 2,3-Dichloro-5-nitrobenzonitrile->Carboxylic_Acid Hydrolysis Amine 2,3-Dichloro-5-nitrobenzylamine 2,3-Dichloro-5-nitrobenzonitrile->Amine Reduction Amino_Compound 5-Amino-2,3-dichlorobenzonitrile 2,3-Dichloro-5-nitrobenzonitrile->Amino_Compound Reduction

Caption: Key reaction pathways for 2,3-Dichloro-5-nitrobenzonitrile.

Applications in Research and Drug Development

2,3-Dichloro-5-nitrobenzonitrile serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity. The presence of multiple functional groups allows for diverse synthetic modifications, making it an attractive scaffold for medicinal chemistry programs.

Derivatives of dichloronitrobenzenes have been investigated for a range of therapeutic applications. For instance, related nitroaromatic compounds have been explored for their potential as antibacterial and anticancer agents.[6] The nitro group can be crucial for the biological activity of a compound, often acting as a pharmacophore that can be enzymatically reduced in biological systems to generate reactive species.

The conversion of the nitro group to an amino group provides a key synthetic handle for the construction of a variety of heterocyclic systems, which are prevalent in many drug molecules. The resulting amino-dichlorobenzonitrile can be a precursor to quinazolines, benzimidazoles, and other important pharmacophores.

While specific drugs derived directly from 2,3-Dichloro-5-nitrobenzonitrile are not prominently documented, its role as a building block in the discovery and development of new chemical entities is significant. For example, a related compound, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, has been studied for its antiviral activity against picornaviruses.[7]

Safety and Handling

General Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry place.

For specific handling and disposal procedures, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,3-Dichloro-5-nitrobenzonitrile is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. While specific experimental data for this compound is limited, its properties and reactivity can be reasonably predicted based on its structural analogues. The strategic combination of chloro, nitro, and nitrile functional groups on an aromatic ring provides a powerful platform for the synthesis of a wide range of novel and complex molecules. Further research into the synthesis and applications of this compound is warranted to fully exploit its potential in the development of new drugs and materials.

References

  • Sigma-Aldrich. Safety Data Sheet for a related compound.
  • PrepChem.com. Synthesis of 2,3-Dichloro-6-nitrobenzonitrile. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NINGBO INNO PHARMCHEM CO.,LTD. Choosing the Right Chemical Intermediate: A Guide to 2,3-Dichloro-5-nitro-benzotrifluoride. [Link]

  • Powers, R. D., Gwaltney, J. M., Jr, & Hayden, F. G. (1982). Activity of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) against picornaviruses in vitro. Antimicrobial agents and chemotherapy, 22(4), 639–642. [Link]

  • PubChem. 2,3-Dichloro-5-nitrobenzoic acid. [Link]

  • Breitmaier, E., & Voelter, W. (2000). 13C NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH.
  • University of Calgary. 13C-NMR. [Link]

  • Google Patents.
  • ChemHelp ASAP. sample 13C NMR spectra of compounds with common functional groups. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocol for the Electrophilic Nitration of 2,3-Dichlorobenzonitrile

Abstract This document provides a comprehensive guide for the nitration of 2,3-dichlorobenzonitrile, a critical transformation for the synthesis of valuable chemical intermediates in the pharmaceutical and agrochemical i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the nitration of 2,3-dichlorobenzonitrile, a critical transformation for the synthesis of valuable chemical intermediates in the pharmaceutical and agrochemical industries. Due to the absence of a direct, peer-reviewed protocol for this specific substrate, this guide presents a robust, proposed methodology grounded in the fundamental principles of electrophilic aromatic substitution and analogous, well-documented nitration reactions of substituted benzenes. Particular emphasis is placed on the regiochemical outcome of the reaction, safety protocols, and detailed procedural steps for synthesis and purification.

Introduction and Mechanistic Rationale

The nitration of aromatic compounds is a cornerstone of organic synthesis, proceeding via an electrophilic aromatic substitution (EAS) mechanism.[1] The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[2] This electrophile is then attacked by the electron-rich aromatic ring, leading to the substitution of a hydrogen atom with a nitro group.[1]

Regioselectivity in the Nitration of 2,3-Dichlorobenzonitrile

The directing effects of the substituents on the aromatic ring govern the position of the incoming nitro group. In the case of 2,3-dichlorobenzonitrile, we must consider the cumulative influence of two chloro groups and a cyano group.

  • Chloro Groups (-Cl): Chlorine is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic attack. However, due to the ability of its lone pair electrons to participate in resonance, it directs incoming electrophiles to the ortho and para positions.[3][4]

  • Cyano Group (-CN): The cyano group is a powerful electron-withdrawing group, strongly deactivating the ring. It is a meta-director.[5]

The available positions for substitution on the 2,3-dichlorobenzonitrile ring are C4, C5, and C6. The strong meta-directing effect of the cyano group will predominantly favor substitution at the C5 position. This is further reinforced by the directing effects of the chloro groups: the C5 position is para to the C2-chloro group and ortho to the C3-chloro group. Therefore, the anticipated major product of this reaction is 2,3-dichloro-5-nitrobenzonitrile .

Safety Precautions and Hazard Management

Nitration reactions are inherently hazardous and must be conducted with strict adherence to safety protocols.[6]

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[6] Always handle these reagents in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.

  • Exothermic Reaction: The reaction is highly exothermic. The temperature must be carefully controlled using an ice bath to prevent runaway reactions, which can lead to explosions and the release of toxic nitrogen oxide fumes.[7]

  • Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible.[6] Have a spill kit containing a neutralizing agent, such as sodium bicarbonate, readily available.

Proposed Experimental Protocol

This protocol is designed for the synthesis of 2,3-dichloro-5-nitrobenzonitrile on a laboratory scale.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityPurity
2,3-Dichlorobenzonitrile6574-97-6172.018.6 g (50 mmol)>98%
Concentrated Sulfuric Acid (H₂SO₄)7664-93-998.0825 mL98%
Concentrated Nitric Acid (HNO₃)7697-37-263.013.6 mL (55 mmol)70%
Crushed Ice/Deionized WaterN/A18.02As neededN/A
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01As neededN/A
Ethanol or Methanol64-17-5 / 67-56-146.07 / 32.04As neededReagent Grade
Dichloromethane (CH₂Cl₂)75-09-284.93As neededACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededN/A
Step-by-Step Procedure
  • Preparation of the Nitrating Mixture: In a 100 mL flask equipped with a magnetic stir bar, carefully add 25 mL of concentrated sulfuric acid. Place the flask in an ice-water bath and allow it to cool to 0-5 °C. While stirring, slowly add 3.6 mL of concentrated nitric acid dropwise, ensuring the temperature does not exceed 10 °C.[7]

  • Reaction Setup: In a separate 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 8.6 g of 2,3-dichlorobenzonitrile in a minimal amount of the previously prepared cold nitrating mixture.

  • Addition of Substrate: Cool the main flask containing the nitrating mixture to 0 °C in an ice bath. Slowly add the dissolved 2,3-dichlorobenzonitrile solution from the dropping funnel to the stirred nitrating mixture over 30-45 minutes. Maintain the internal reaction temperature between 0-10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with constant stirring. This will cause the crude product to precipitate.[7]

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the filtrate is neutral to pH paper.[7]

  • Neutralization: Transfer the crude product to a beaker and slurry it with a saturated solution of sodium bicarbonate to neutralize any remaining acid. Stir for 15-20 minutes, then filter, and wash again with deionized water.

  • Drying and Purification: Air-dry the crude product. For further purification, recrystallize the solid from a suitable solvent such as ethanol or methanol.

Reaction Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification H2SO4 Conc. H₂SO₄ Nitrating_Mix Nitrating Mixture (0-5 °C) H2SO4->Nitrating_Mix Cool & Stir HNO3 Conc. HNO₃ HNO3->Nitrating_Mix Slow Addition Reaction_Vessel Reaction at 0-10 °C Nitrating_Mix->Reaction_Vessel Substrate 2,3-Dichlorobenzonitrile Substrate->Reaction_Vessel Slow Addition Quench Quench on Ice Reaction_Vessel->Quench Filter Vacuum Filtration Quench->Filter Wash Wash (H₂O, NaHCO₃) Filter->Wash Recrystallize Recrystallization Wash->Recrystallize Final_Product Pure 2,3-dichloro-5-nitrobenzonitrile Recrystallize->Final_Product

Caption: Workflow for the proposed nitration of 2,3-dichlorobenzonitrile.

Characterization and Expected Results

The final product, 2,3-dichloro-5-nitrobenzonitrile, should be characterized to confirm its identity and purity.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two remaining aromatic protons.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

    • FT-IR: The infrared spectrum should show characteristic peaks for the nitrile (-C≡N) and nitro (-NO₂) functional groups.

  • Mass Spectrometry: This will confirm the molecular weight of the product.

Discussion

The described protocol provides a scientifically sound approach to the nitration of 2,3-dichlorobenzonitrile. The regioselectivity is predicted based on the well-established directing effects of the substituents. For researchers requiring different isomers, alternative synthetic strategies may need to be explored. For instance, the synthesis of 2,3-dichloro-6-nitrobenzonitrile has been reported starting from 2,3,4-trichloronitrobenzene.[8] It is crucial to re-emphasize that this protocol is a proposed methodology and may require optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry of reagents) to achieve the desired yield and purity.

References

  • PrepChem. (n.d.). Synthesis of 2,3-Dichloro-6-nitrobenzonitrile. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II. Retrieved from [Link]

  • Longdom Publishing. (2021, October 30). A Report on Directing Effects on Organic Chemistry. Journal of Organic and Inorganic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. Retrieved from [Link]

  • Google Patents. (n.d.). EP0581148A1 - Process for the preparation of 2,3-dichloro-nitrobenzene.
  • Google Patents. (n.d.). US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene.

Sources

Application

Application of 2,3-Dichloro-5-nitrobenzonitrile in Agrochemical Research: A Guide to Exploration and Protocol Design

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold 2,3-Dichloro-5-nitrobenzonitrile is a halogenated and nitrated aromatic nitrile, a class of compounds recognized for its utility as a versatile build...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

2,3-Dichloro-5-nitrobenzonitrile is a halogenated and nitrated aromatic nitrile, a class of compounds recognized for its utility as a versatile building block in the synthesis of a wide range of biologically active molecules.[1] While direct applications of this specific isomer in commercial agrochemicals are not extensively documented in publicly available literature, its structural motifs—the dichlorinated phenyl ring, the nitro group, and the nitrile moiety—are hallmarks of many established pesticides. The presence of both chloro and nitro functional groups on the aromatic ring is known to enhance the biological efficacy of molecules in which they are incorporated.[2] This guide, therefore, serves as a comprehensive resource for researchers in agrochemical discovery, providing a scientifically grounded framework for exploring the potential of 2,3-Dichloro-5-nitrobenzonitrile as a precursor for novel herbicides and fungicides.

The strategic importance of developing new agrochemicals is underscored by the continuous emergence of resistance to existing treatments and the need for more environmentally benign solutions.[3] Intermediates like 2,3-Dichloro-5-nitrobenzonitrile offer a valuable starting point for the synthesis of diverse chemical libraries, which can then be screened for desired biological activities. This document outlines the rationale for investigating this compound, details potential synthetic pathways for creating derivatives, and provides robust protocols for biological screening.

Scientific Rationale: Structure-Activity Relationship Insights

The potential of 2,3-Dichloro-5-nitrobenzonitrile in agrochemical research can be inferred from the well-established structure-activity relationships (SAR) of related molecules. The dichlorinated and nitrated phenyl ring is a common feature in many pesticides, contributing to their efficacy and mode of action.

For instance, the herbicidal activity of compounds like 2,5-dichloro-3-nitrobenzoic acid highlights the phytotoxic potential of this substitution pattern.[4] The nitrile group is also a key functional group in many agrochemicals, often serving as a precursor to other functionalities or contributing directly to the molecule's biological activity. The exploration of derivatives of 2,3-Dichloro-5-nitrobenzonitrile is therefore a logical step in the quest for new active ingredients.

Synthetic Pathways for Derivative Synthesis

The chemical reactivity of 2,3-Dichloro-5-nitrobenzonitrile allows for a variety of synthetic transformations to generate a library of derivatives for biological screening. The nitrile group, in particular, is a versatile handle for chemical modification.

Protocol 1: Hydrolysis to 2,3-Dichloro-5-nitrobenzamide

A primary route for derivatization is the controlled hydrolysis of the nitrile to the corresponding amide. This transformation is significant as the benzamide moiety is a common feature in many fungicides and herbicides.

Reaction Scheme:

start 2,3-Dichloro-5-nitrobenzonitrile reagents NaOH, H₂O DMSO start->reagents product 2,3-Dichloro-5-nitrobenzamide reagents->product

Caption: Hydrolysis of 2,3-Dichloro-5-nitrobenzonitrile.

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )
2,3-Dichloro-5-nitrobenzonitrile35273-04-8217.02
Sodium Hydroxide (NaOH)1310-73-240.00
Dimethyl Sulfoxide (DMSO)67-68-578.13
Deionized Water7732-18-518.02
Ethyl Acetate141-78-688.11
Brine (Saturated NaCl solution)N/AN/A

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 2,3-Dichloro-5-nitrobenzonitrile (10.0 g, 46.1 mmol).

  • Dissolution: Add 100 mL of dimethyl sulfoxide (DMSO) and stir until the starting material is completely dissolved.

  • Addition of Base: In a separate beaker, dissolve sodium hydroxide (3.69 g, 92.2 mmol) in 20 mL of deionized water. Carefully add the NaOH solution dropwise to the stirred nitrile solution.

  • Reaction: Heat the reaction mixture to 60°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold deionized water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 2,3-Dichloro-5-nitrobenzamide by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of Tetrazole Derivatives

The nitrile functionality can also be converted to a tetrazole ring, a bioisostere for a carboxylic acid, which can impart unique biological properties.

Reaction Scheme:

start 2,3-Dichloro-5-nitrobenzonitrile reagents NaN₃, NH₄Cl DMF start->reagents product 5-(2,3-Dichloro-5-nitrophenyl)-1H-tetrazole reagents->product

Caption: Synthesis of a tetrazole derivative.

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )
2,3-Dichloro-5-nitrobenzonitrile35273-04-8217.02
Sodium Azide (NaN₃)26628-22-865.01
Ammonium Chloride (NH₄Cl)12125-02-953.49
N,N-Dimethylformamide (DMF)68-12-273.09
Hydrochloric Acid (HCl)7647-01-036.46

Procedure:

  • Reaction Setup: To a stirred solution of 2,3-Dichloro-5-nitrobenzonitrile (10.0 g, 46.1 mmol) in 100 mL of DMF, add sodium azide (3.60 g, 55.3 mmol) and ammonium chloride (2.95 g, 55.3 mmol).

  • Reaction: Heat the mixture to 120°C and stir for 24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 300 mL of water.

  • Acidification: Acidify the solution with concentrated HCl to pH 2-3 to precipitate the product.

  • Isolation: Filter the precipitate, wash thoroughly with water, and dry under vacuum to obtain the crude tetrazole derivative.

  • Purification: Recrystallize the crude product from a suitable solvent.

Protocols for Agrochemical Screening

Once a library of derivatives is synthesized, a systematic screening process is essential to identify compounds with promising herbicidal or fungicidal activity.

Protocol 3: In Vitro Fungicidal Assay

This protocol outlines a method for evaluating the antifungal activity of the synthesized compounds against common plant pathogenic fungi.

Workflow:

start Prepare fungal cultures prep_plates Prepare potato dextrose agar (PDA) plates amended with test compounds at various concentrations start->prep_plates inoculate Inoculate plates with fungal mycelial plugs prep_plates->inoculate incubate Incubate plates at 25-28°C inoculate->incubate measure Measure mycelial growth diameter daily incubate->measure calculate Calculate percentage inhibition and EC₅₀ values measure->calculate

Caption: Workflow for in vitro fungicidal assay.

Procedure:

  • Fungal Strains: Obtain pure cultures of relevant plant pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani).

  • Compound Preparation: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Plate Preparation: Prepare potato dextrose agar (PDA) and amend it with the test compounds at a range of concentrations (e.g., 1, 10, 50, 100 µg/mL). Include a solvent control (PDA with DMSO) and a negative control (PDA only).

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each amended PDA plate.

  • Incubation: Incubate the plates in the dark at 25-28°C.

  • Data Collection: Measure the diameter of the fungal colony daily until the mycelium in the control plate reaches the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration and determine the EC₅₀ (half-maximal effective concentration) value for each active compound.

Protocol 4: Pre-emergence Herbicidal Assay

This protocol is designed to assess the herbicidal activity of the compounds on weed seeds before they germinate.

Procedure:

  • Plant Species: Select seeds of common weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli).

  • Compound Application: Prepare solutions of the test compounds at various concentrations. Fill small pots with a standardized soil mix and sow the weed seeds. Apply a measured volume of the test solution to the soil surface.

  • Growth Conditions: Place the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity.

  • Data Collection: After a set period (e.g., 14-21 days), assess the germination rate and the health of the emerged seedlings (e.g., height, biomass, visual injury).

  • Analysis: Compare the results for the treated pots with those of untreated controls to determine the herbicidal efficacy.

Data Presentation and Interpretation

All quantitative data from the screening assays should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Antifungal Activity of 2,3-Dichloro-5-nitrobenzonitrile Derivatives

Compound IDConcentration (µg/mL)Mycelial Growth Inhibition (%) vs. Botrytis cinereaMycelial Growth Inhibition (%) vs. Rhizoctonia solani
DCNB-Amide 50Data to be filledData to be filled
DCNB-Tetrazole 50Data to be filledData to be filled
Control -00

Table 2: Pre-emergence Herbicidal Activity of 2,3-Dichloro-5-nitrobenzonitrile Derivatives

Compound IDApplication Rate (g/ha)Weed Control (%) on Amaranthus retroflexusWeed Control (%) on Echinochloa crus-galli
DCNB-Amide 250Data to be filledData to be filled
DCNB-Tetrazole 250Data to be filledData to be filled
Control -00

Conclusion and Future Directions

2,3-Dichloro-5-nitrobenzonitrile represents a promising, yet underexplored, starting point for the discovery of novel agrochemicals. The protocols and rationale presented in this guide provide a robust framework for synthesizing and evaluating a library of its derivatives. The inherent biological activity associated with its structural features, combined with the versatility of the nitrile group for chemical modification, makes it a high-priority candidate for further investigation in the field of agrochemical research. Future work should focus on expanding the library of derivatives and exploring their mode of action to develop more effective and sustainable crop protection solutions.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Innovative Uses of 2-Chloro-5-nitrobenzonitrile Beyond Dyestuffs. [Online] Available at: [Link][5]

  • Google Patents. (1984). Process for preparing 2,5-dichloro-3-nitrobenzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 2,3-Dichloro-6-nitrobenzonitrile. [Online] Available at: [Link][6]

  • Google Patents. (1974). Process for the production of 2,5-dichloro-3-nitro-benzoic acid. [Online] Available at: [4]

  • Google Patents. (2021). Production process of 3, 5-dichloronitrobenzene. [Online] Available at: [7]

  • Google Patents. (1998). Herbicidal substance based on 2,6-dichloro-3-fluoro-benzonitrile and new intermediate compounds. [Online] Available at: [8]

  • Coats, J. R. (1983). Structure-activity relationships among DDT derivatives. Journal of Environmental Science and Health, Part B, 18(1), 173-188.[9]

  • Zhang, Y., et al. (2021). Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. Journal of Agricultural and Food Chemistry, 69(51), 15485-15495.[10]

  • Mohammed, I., et al. (2020). Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. Molecules, 25(14), 3182.[11]

  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. [Online] Available at: [Link][12]

  • Anvekar, T. K., et al. (2011). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Indian Journal of Pharmaceutical Sciences, 73(4), 423-428.[13]

  • Aikawa, T., et al. (1973). Herbicidal Activity of Caprolactam Derivatives. Agricultural and Biological Chemistry, 37(4), 75-78.[14]

  • PlantwisePlus Knowledge Bank. (2012). Safe use of agrochemicals. [Online] Available at: [Link][15]

  • The Role of Agrochemicals in Modern Agriculture: Balancing Productivity and Sustainability. (n.d.). LinkedIn. [Online] Available at: [Link][16]

  • Poczta, W., et al. (2021). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 26(24), 7687.[17]

  • Maienfisch, P., & Hall, R. G. (2015). Natural Products in the Discovery of Agrochemicals. CHIMIA International Journal for Chemistry, 69(7-8), 433-440.[18]

  • AgroLatam. (2025). New Herbicide and Fungicide Names Signal Breakthroughs in Crop Protection. [Online] Available at: [Link][3]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 2-Amino-3-chloro-5-nitrobenzonitrile in Modern Dye Synthesis. [Online] Available at: [Link][19]

  • ResearchGate. (2025). Comparative study of Spectroscopic Analysis of 2 Chloro 5 Nitrobenzonitrile and 2,5 Dichlorobenzonitrile. [Online] Available at: [Link][20]

  • Selvaraj, P., & Kumar, S. (2007). Quantitative structure-activity relationship of some pesticides. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(6), 715-720.[21]

  • Pang, C., et al. (2005). Structure-activity Relationships for a New Family of Sulfonylurea Herbicides. Journal of Biological Chemistry, 280(46), 38447-38454.[22]

  • Evidente, A., et al. (2015). Fungal phytotoxins with potential herbicidal activity: chemical and biological characterization. Natural Product Reports, 32(11), 1589-1610.[23]

  • Alfadil, A., et al. (2024). The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species. PLoS One, 19(5), e0303373.[24]

  • Barajas, A. J., et al. (2021). Structure-activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. Organic & Biomolecular Chemistry, 19(38), 8345-8353.[25]

Sources

Method

2,3-Dichloro-5-nitrobenzonitrile as a precursor for dye synthesis

Executive Summary This application note details the utilization of 2,3-Dichloro-5-nitrobenzonitrile (DCNBN) as a high-value electrophilic scaffold for the synthesis of "push-pull" disperse azo dyes. Unlike simple aniline...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utilization of 2,3-Dichloro-5-nitrobenzonitrile (DCNBN) as a high-value electrophilic scaffold for the synthesis of "push-pull" disperse azo dyes. Unlike simple aniline precursors, DCNBN offers a unique substitution pattern that allows for sequential, regioselective functionalization.

This guide is designed for research chemists and process development scientists. It focuses on the conversion of DCNBN into the key intermediate 2-amino-3-chloro-5-nitrobenzonitrile , followed by diazotization and coupling. The protocol emphasizes the regiochemical control dictated by the ortho-cyano and para-nitro effects, ensuring high purity and reproducible spectral properties.

Scientific Rationale & Mechanistic Insight

The Electrophilic Scaffold

The utility of 2,3-Dichloro-5-nitrobenzonitrile lies in its highly polarized electronic structure. It contains two leaving groups (chlorines) at positions 2 and 3.[1] However, their reactivity is not equivalent, allowing for precise mono-substitution.

  • C2-Position (The "Hot" Spot): This carbon is ortho to the cyano group (-CN) and para to the nitro group (

    
    ). Both groups exert strong mesomeric (
    
    
    
    ) and inductive (
    
    
    ) electron-withdrawing effects, creating a significant positive electrostatic potential at C2.[1]
  • C3-Position (The "Cold" Spot): This carbon is meta to the nitro group and meta to the cyano group. It lacks the resonance stabilization required to support the Meisenheimer complex intermediate during nucleophilic attack.[1]

Regioselective Pathway

When DCNBN is treated with ammonia or primary amines, the nucleophile exclusively attacks the C2 position. The resulting intermediate, 2-amino-3-chloro-5-nitrobenzonitrile , retains the C3-chlorine and the C5-nitro group. This specific substitution pattern is critical for shifting the absorption maximum (


) of the final dye into the bathochromic (red/violet/blue) region due to the enhanced "push-pull" system (Donor: Amine, Acceptor: Nitro/Cyano).

Experimental Workflow Visualization

The following diagram illustrates the critical pathway from the DCNBN scaffold to the final azo dye, highlighting the regioselective checkpoint.

DyeSynthesis Start Start: 2,3-Dichloro-5-nitrobenzonitrile (DCNBN) Reaction1 Step 1: Regioselective S_NAr (Ammonia/DMF) Start->Reaction1 Nucleophilic Attack at C2 Intermed Intermediate: 2-Amino-3-chloro-5-nitrobenzonitrile (The Diazo Component) Reaction1->Intermed >95% Regioselectivity Reaction2 Step 2: Diazotization (Nitrosyl Sulfuric Acid) Intermed->Reaction2 0-5°C, Acidic DiazoSalt Electrophile: Diazonium Salt Reaction2->DiazoSalt Unstable Species Reaction3 Step 3: Coupling (N,N-Diethylaniline) DiazoSalt->Reaction3 Electrophilic Subst. Product Final Product: Disperse Violet Analog (Push-Pull Chromophore) Reaction3->Product Coupler Coupler: N,N-Diethylaniline Coupler->Reaction3

Caption: Figure 1. Synthetic workflow converting the DCNBN scaffold into a Disperse Dye via regioselective amination and diazotization.

Detailed Protocols

Protocol A: Synthesis of 2-Amino-3-chloro-5-nitrobenzonitrile

Objective: Selective displacement of the C2-chlorine atom.[1]

Materials:

  • 2,3-Dichloro-5-nitrobenzonitrile (10.0 g, 46 mmol)

  • Ammonium Hydroxide (28-30% aq, 50 mL) or Ammonia in Methanol (7N)

  • Dimethylformamide (DMF) (50 mL)[1]

  • Ethanol (100 mL) for workup[1]

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of DCNBN in 50 mL of DMF. The solution should be clear yellow.[1]

  • Addition: Cool the solution to 0–5°C using an ice bath. Slowly add the ammonia source (excess) dropwise to control the exotherm.[1]

    • Note: The reaction is highly activated.[1] Temperature control prevents side reactions at the C3 position or hydrolysis of the nitrile.[1]

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).[1] The starting material (

    
    ) should disappear, replaced by a more polar fluorescent spot (
    
    
    
    ).
  • Quench & Isolation: Pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring. A yellow-orange precipitate will form immediately.[1]

  • Purification: Filter the solid and wash with cold water (

    
     mL) to remove DMF and ammonium salts. Recrystallize from Ethanol/Water (8:2) if purity is <98%.[1][2][3]
    
  • Yield: Expected yield is 85–92% (approx.[1] 7.8–8.5 g).[1]

Checkpoint: Verify identity via melting point (205–208°C) [1] and IR (distinct


 stretch at 3300-3400 

and

at 2220

).[1]
Protocol B: Diazotization and Coupling (Dye Synthesis)

Objective: Conversion of the amine intermediate into a Disperse Violet analog.

Materials:

  • 2-Amino-3-chloro-5-nitrobenzonitrile (Intermediate from Protocol A) (2.0 g, 10 mmol)

  • Nitrosyl Sulfuric Acid (40% in

    
    )[1]
    
  • Coupler: N,N-Diethylaniline (1.5 g, 10 mmol)

  • Sulfamic acid (urea can be used as substitute)[1]

  • Sodium Acetate (buffer)[1]

Procedure:

  • Diazotization:

    • Charge 10 mL of concentrated

      
       into a flask and cool to 0–5°C.
      
    • Add Nitrosyl Sulfuric Acid (3.5 g) slowly.[1]

    • Add the amine intermediate (2.0 g) portion-wise over 20 minutes, keeping temp < 5°C. Stir for 2 hours at 0–5°C. The solution should become viscous and dark.

    • Critical: This amine is weakly basic due to the electron-withdrawing

      
       and 
      
      
      
      groups.[1] Aqueous
      
      
      often fails; Nitrosyl sulfuric acid in anhydrous media is required for complete conversion [2].[1]
  • Coupling:

    • Dissolve N,N-Diethylaniline (1.5 g) in 20 mL dilute acetic acid/water (1:1). Cool to 0–5°C.[1]

    • Add the diazonium salt solution dropwise to the coupler solution.[1]

    • Simultaneously, add saturated Sodium Acetate solution to maintain pH at 4.0–5.0.[1]

    • Observation: An intense violet/blue precipitate forms immediately.[1]

  • Finishing:

    • Stir for 1 hour at 0-5°C, then allow to warm to RT.

    • Filter the dye cake.[1][4][5][6] Wash with water until filtrate is neutral.[1][6]

    • Dry in a vacuum oven at 60°C.

Data Analysis & Quality Control

For research and development, characterizing the substitution pattern is vital to ensure the "2-amino" product was formed and not the "3-amino" isomer.

Table 1: Analytical Specifications for Key Intermediate

ParameterSpecificationMethodRationale
Appearance Yellow to Orange Crystalline PowderVisualColor derived from nitro-conjugation.[1]
Melting Point 205 – 209 °CCapillaryDistinct from starting material (105-108°C).[1]
1H NMR (DMSO-d6)

8.51 (d, 1H), 8.29 (d, 1H), 7.8 (br s,

)
500 MHz NMRConfirm loss of symmetry and presence of amine.
HPLC Purity > 98.0% (Area %)C18 Reverse PhaseCritical for dye brightness and fastness.[1]
Regioselectivity > 99:1 (C2-subst : C3-subst)GC-MS / NMRC2 is electronically activated; C3 is inert.[1]

Interpretation of NMR: The 1H NMR of the intermediate will show two aromatic protons. Crucially, they will show meta coupling (J ~ 2.5 Hz) if the substitution occurred at C2 (leaving protons at C4 and C6). If substitution occurred at C3 (unlikely), the protons would be para to each other (singlets or weak coupling). The observed pattern confirms the C2-attack mechanism [3].[1]

Safety & Handling

  • DCNBN: Potentially sensitizing.[1] Handle in a fume hood.

  • Nitrosyl Sulfuric Acid: Highly corrosive and water-reactive.[1] Use dry glassware.

  • Azo Compounds: Potential suspected carcinogens depending on cleavage products.[1] Handle final dyes with standard PPE (gloves, goggles, respirator).

References

  • PubChem. Compound Summary: 3-Chloro-5-nitrobenzonitrile (Precursor Data).[1] Retrieved from [Link][1]

  • Fisher Scientific. General Protocols for Aromatic Nucleophilic Substitution. Retrieved from [Link]

Sources

Application

Nucleophilic aromatic substitution (SNAr) reactions of 2,3-Dichloro-5-nitrobenzonitrile

An Application Guide to the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,3-Dichloro-5-nitrobenzonitrile Abstract This technical guide provides a comprehensive overview of the nucleophilic aroma...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,3-Dichloro-5-nitrobenzonitrile

Abstract

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 2,3-dichloro-5-nitrobenzonitrile. This substrate is a valuable building block in synthetic chemistry, particularly for the development of novel pharmaceuticals and functional materials, owing to its strategically placed activating and leaving groups.[1] This document elucidates the underlying mechanistic principles governing its reactivity and regioselectivity, offers detailed, field-proven protocols for substitution with various nucleophiles, and provides practical guidance for troubleshooting. The content is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile reagent in their synthetic programs.

Mechanistic Insights and Regioselectivity

Nucleophilic aromatic substitution is a powerful method for the functionalization of electron-deficient aromatic rings. Unlike typical aromatic systems which are nucleophilic, the presence of potent electron-withdrawing groups (EWGs) can render the ring sufficiently electrophilic to be attacked by a nucleophile.[2][3]

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient carbon atom bearing a leaving group. This disrupts the ring's aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5] The stability of this intermediate is the primary determinant of the reaction rate.

  • Elimination Step (Fast): The leaving group (in this case, a chloride ion) is expelled, restoring the aromaticity of the ring and yielding the final substituted product.[6]

Activating Groups and Regiocontrol in 2,3-Dichloro-5-nitrobenzonitrile

In 2,3-dichloro-5-nitrobenzonitrile, the aromatic ring is heavily activated by two powerful EWGs: a nitro group (-NO₂) and a cyano group (-CN). Their positions relative to the two chlorine atoms dictate the regioselectivity of the substitution.

  • The C2-Chloride: This position is ortho to the cyano group and para to the nitro group.

  • The C3-Chloride: This position is meta to both the cyano and nitro groups.

EWGs exert their activating effect most strongly from the ortho and para positions, as they can effectively delocalize the negative charge of the Meisenheimer complex through resonance.[7][8] In contrast, an EWG in the meta position offers only weaker inductive stabilization.

Consequently, nucleophilic attack occurs with high selectivity at the C2 position . The intermediate formed from attack at C2 is significantly more stable because the negative charge can be delocalized onto the oxygen atoms of the para-nitro group and the nitrogen atom of the ortho-cyano group.

Caption: SNAr mechanism showing preferential attack at the C2 position.

Experimental Protocols

The following protocols are provided as robust starting points for the substitution on 2,3-dichloro-5-nitrobenzonitrile. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol A: Reaction with an Amine (e.g., Morpholine)

This protocol details the reaction with a secondary amine, a common transformation in the synthesis of biologically active molecules.

Reaction Scheme: Reaction with Morpholine

Materials and Reagents:

Reagent/Material CAS Number Mol. Weight ( g/mol ) Quantity Role
2,3-Dichloro-5-nitrobenzonitrile 35368-68-8 217.02 1.0 g (4.61 mmol) Electrophile
Morpholine 110-91-8 87.12 0.88 mL (10.14 mmol, 2.2 eq) Nucleophile
Potassium Carbonate (K₂CO₃) 584-08-7 138.21 1.27 g (9.22 mmol, 2.0 eq) Base
Dimethyl Sulfoxide (DMSO) 67-68-5 78.13 20 mL Solvent
Ethyl Acetate 141-78-6 88.11 ~150 mL Extraction Solvent
Deionized Water 7732-18-5 18.02 ~200 mL Work-up

| Brine (Saturated NaCl) | N/A | N/A | ~50 mL | Work-up |

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dichloro-5-nitrobenzonitrile (1.0 g), potassium carbonate (1.27 g), and DMSO (20 mL).

  • Reagent Addition: Add morpholine (0.88 mL) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing 100 mL of deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel to yield the desired 2-(morpholin-4-yl)-3-chloro-5-nitrobenzonitrile.

Causality Notes:

  • Solvent: DMSO is a polar aprotic solvent that effectively solvates the potassium cation, leaving a more "naked" and reactive carbonate base and preventing side reactions.[9]

  • Base: K₂CO₃ is used to neutralize the HCl formed in situ, driving the reaction to completion. An excess of the amine can also serve as the base, but using an inorganic base is often cleaner.

  • Temperature: Elevated temperature is required to overcome the activation energy of the rate-determining addition step.

Protocol B: Reaction with an Alkoxide (e.g., Sodium Methoxide)

This protocol demonstrates the synthesis of an aryl ether via SNAr, a key structural motif in many compounds.

Reaction Scheme: Reaction with Methoxide

Materials and Reagents:

Reagent/Material CAS Number Mol. Weight ( g/mol ) Quantity Role
2,3-Dichloro-5-nitrobenzonitrile 35368-68-8 217.02 1.0 g (4.61 mmol) Electrophile
Sodium Methoxide (NaOMe) 124-41-4 54.02 0.27 g (5.07 mmol, 1.1 eq) Nucleophile
Methanol (MeOH), Anhydrous 67-56-1 32.04 25 mL Solvent/Nucleophile Source

| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~100 mL | Extraction Solvent |

Procedure:

  • Setup: Add 2,3-dichloro-5-nitrobenzonitrile (1.0 g) and anhydrous methanol (25 mL) to a 100 mL round-bottom flask with a magnetic stir bar and reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: Carefully add sodium methoxide (0.27 g) in portions to the stirring solution. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and carefully quench by adding 50 mL of water.

  • Extraction: Extract the product into dichloromethane (3 x 30 mL).

  • Washing: Wash the combined organic layers with water (2 x 25 mL) and then brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

  • Purification: The resulting solid, 2-methoxy-3-chloro-5-nitrobenzonitrile, can be purified by recrystallization from methanol.

Causality Notes:

  • Alkoxide Strength: Alkoxides are potent nucleophiles, and the reaction often proceeds rapidly.[10] Using a slight excess (1.1 eq) ensures full conversion of the starting material.

  • Solvent Choice: Methanol serves as both the solvent and the parent alcohol of the nucleophile, simplifying the reaction system. The reaction can also be run in polar aprotic solvents like THF or DMF if desired.

Protocol C: Reaction with a Thiol (e.g., Thiophenol)

This protocol illustrates the formation of a thioether linkage, important for introducing sulfur-containing functionalities.

Reaction Scheme: Reaction with Thiophenol

Materials and Reagents:

Reagent/Material CAS Number Mol. Weight ( g/mol ) Quantity Role
2,3-Dichloro-5-nitrobenzonitrile 35368-68-8 217.02 1.0 g (4.61 mmol) Electrophile
Thiophenol 108-98-5 110.18 0.49 mL (4.84 mmol, 1.05 eq) Nucleophile
Triethylamine (Et₃N) 121-44-8 101.19 0.70 mL (5.07 mmol, 1.1 eq) Base

| Acetonitrile (MeCN) | 75-05-8 | 41.05 | 20 mL | Solvent |

Procedure:

  • Setup: In a 100 mL flask under a nitrogen atmosphere, dissolve 2,3-dichloro-5-nitrobenzonitrile (1.0 g) in acetonitrile (20 mL).

  • Reagent Addition: Add thiophenol (0.49 mL) followed by the dropwise addition of triethylamine (0.70 mL) at room temperature.

  • Reaction: Stir the mixture at room temperature for 6-12 hours. The reaction is often complete without heating, as thiols are very soft and potent nucleophiles for SNAr.[11] Monitor by TLC or LC-MS.

  • Work-up: Remove the acetonitrile under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL) to remove triethylamine, followed by water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate to dryness.

  • Purification: Purify the crude product, 2-(phenylthio)-3-chloro-5-nitrobenzonitrile, via column chromatography (e.g., using a hexane/ethyl acetate gradient).

Causality Notes:

  • Base: Triethylamine is a non-nucleophilic organic base used to deprotonate the thiol, generating the more nucleophilic thiophenoxide anion in situ.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SNAr reaction.

Data Summary and Troubleshooting

Expected Reaction Outcomes:

Nucleophile Class Example Nucleophile Product at C2 Typical Solvent Base Temp. (°C) Notes
Amine Morpholine 2-(Morpholin-4-yl)- DMSO, DMF K₂CO₃, Et₃N 80-120 Highly selective for mono-substitution at C2.
Alkoxide Sodium Methoxide 2-Methoxy- MeOH, THF N/A (pre-formed) 25-65 Reaction is typically fast and clean.

| Thiol | Thiophenol | 2-(Phenylthio)- | MeCN, DMF | Et₃N, Cs₂CO₃ | 25-60 | Thiols are excellent nucleophiles for SNAr. |

Troubleshooting Guide:

Problem Possible Cause(s) Suggested Solution(s)
No or Slow Reaction 1. Insufficient temperature. 2. Nucleophile is too weak. 3. Inactive base or insufficient amount. 1. Increase reaction temperature in 10-20 °C increments. 2. Use a stronger base to deprotonate the nucleophile (e.g., NaH for alcohols/thiols). 3. Use fresh, anhydrous base and ensure at least stoichiometric amounts.
Low Yield 1. Incomplete reaction. 2. Product loss during work-up/purification. 3. Side reactions (e.g., hydrolysis). 1. Increase reaction time or temperature. 2. Optimize extraction pH; check for product solubility in aqueous layers. 3. Ensure anhydrous conditions, especially for alkoxide reactions.
Formation of Di-substituted Product 1. Reaction conditions are too harsh (high temp, long time). 2. Large excess of a very strong nucleophile. 1. Lower the reaction temperature and monitor carefully to stop after mono-substitution. 2. Use closer to a stoichiometric amount of the nucleophile (1.0-1.2 eq).

| Side products from solvent reaction | 1. Using a nucleophilic solvent (e.g., an alcohol) at high temperatures with a different nucleophile. | 1. Switch to a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or NMP. |

General Experimental Workflow

The overall process for performing and analyzing these SNAr reactions follows a standard synthetic chemistry workflow.

Caption: A generalized workflow for SNAr synthesis and analysis.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Wikipedia. (n.d.).
  • YouTube. (2017).
  • Roaa Majid. (n.d.).
  • NC State University Libraries. (n.d.). 16.
  • qorganica.com. (2017).
  • KPU Pressbooks. (n.d.). 5.
  • WordPress. (n.d.). SNAr Solvents and Reagents.
  • Knight, J. R. (n.d.). NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION.
  • Chemistry LibreTexts. (2020). 14.10: Reactions of Alkoxides.

Sources

Technical Notes & Optimization

Troubleshooting

Byproducts in the synthesis of 2,3-Dichloro-5-nitrobenzonitrile

Technical Support Center: Synthesis of 2,3-Dichloro-5-nitrobenzonitrile Ticket ID: #NITRO-2305 Subject: Impurity Profiling & Process Optimization for Nitration of 2,3-Dichlorobenzonitrile Assigned Specialist: Senior Appl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2,3-Dichloro-5-nitrobenzonitrile

Ticket ID: #NITRO-2305 Subject: Impurity Profiling & Process Optimization for Nitration of 2,3-Dichlorobenzonitrile Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Reaction Logic

Welcome to the technical support hub for the synthesis of 2,3-Dichloro-5-nitrobenzonitrile (CAS: 61188-15-6) .

This synthesis typically involves the electrophilic aromatic nitration of 2,3-dichlorobenzonitrile . To troubleshoot effectively, you must understand the competing directing effects that determine your impurity profile.

  • The Target (5-Nitro): The C1-Cyano group (meta-directing) and the C2-Chlorine (para-directing) both cooperatively direct the incoming nitronium ion (

    
    ) to the C5 position .[1] This makes the 5-nitro isomer the major product.[1]
    
  • The Primary Impurity (6-Nitro): The C3-Chlorine (para-directing) directs to the C6 position . While electronically feasible, this position is sterically hindered by the adjacent cyano group, making it the minor isomer (<10-15% typically).

  • The "Wet" Impurity (Amide): The nitrile group is susceptible to acid-catalyzed hydrolysis, forming 2,3-dichloro-5-nitrobenzamide , particularly during high-temperature excursions or improper quenching.[1]

Visualizing the Chemistry (DOT Diagram)

The following pathway illustrates the directing effects and the origin of key byproducts.

ReactionPathway SM Starting Material 2,3-Dichlorobenzonitrile (CAS: 6574-97-6) Reagents Nitration Media (HNO3 / H2SO4) SM->Reagents Target TARGET PRODUCT 2,3-Dichloro-5-nitrobenzonitrile (CAS: 61188-15-6) Major Isomer Reagents->Target Cooperative Directing (CN-meta + C2-Cl-para) Impurity_Iso REGIO-IMPURITY 2,3-Dichloro-6-nitrobenzonitrile (CAS: 2112-22-3) Minor Isomer Reagents->Impurity_Iso Competitive Directing (C3-Cl-para) Impurity_Hyd HYDROLYSIS IMPURITY 2,3-Dichloro-5-nitrobenzamide (Amide Byproduct) Target->Impurity_Hyd Acid Hydrolysis (Excess Heat/H2O)

Figure 1: Reaction pathway showing the electronic competition between the 5-nitro (target) and 6-nitro (impurity) positions, and the hydrolysis risk.

Troubleshooting Guide: Byproduct Management

Module A: Isomer Management (The 6-Nitro Problem)

Symptom: HPLC shows a persistent peak (RRT ~0.95-1.05 vs target) representing 5-15% of the area. Diagnosis: This is likely 2,3-dichloro-6-nitrobenzonitrile (CAS: 2112-22-3).[1][2][3]

Question Technical Insight & Solution
Why is this forming? The C3-chlorine atom directs electrophiles to the C6 position.[1] Although sterically crowded by the nitrile, high temperatures provide the activation energy needed to overcome this steric barrier.
How do I minimize it? Lower the Nitration Temperature. Run the addition of HNO3 at 0–5°C and maintain the reaction below 20°C. Higher temperatures (>40°C) decrease regioselectivity, increasing the 6-nitro ratio.
How do I remove it? Recrystallization. The isomers have different crystal lattice energies. The 6-nitro isomer (MP 93-96°C) often has higher solubility in alcohols (MeOH/EtOH) than the 5-nitro target.[1] Recrystallize from hot ethanol or an EtOH/Water mixture.
Module B: Hydrolysis Control (The Amide Problem)

Symptom: IR shows a carbonyl stretch (~1680 cm⁻¹); LC-MS shows M+18 peak (Mass 235/237). Diagnosis: Conversion of nitrile to 2,3-dichloro-5-nitrobenzamide .[1]

Question Technical Insight & Solution
Is my acid too strong? Paradoxically, water content is the enemy here, but concentrated H2SO4 acts as a dehydrating agent. Hydrolysis usually occurs during the quench , not the reaction, if the exotherm is uncontrolled.
Protocol Fix? Controlled Quench. Do not pour the reaction mixture into water. Pour the reaction mixture onto ice slowly with vigorous stirring. Ensure the internal temperature during quench does not exceed 10°C.
Can I reverse it? No. Once the amide is formed, it is difficult to dehydrate back to the nitrile in situ. You must remove it via base extraction (amides are less acidic than acids but can be separated chromatographically) or recrystallization (amides are significantly more polar).
Module C: Incomplete Reaction (Starting Material)

Symptom: Significant retention of 2,3-dichlorobenzonitrile (CAS: 6574-97-6).[1]

Question Technical Insight & Solution
Should I add more HNO3? Be cautious. Excess HNO3 increases the oxidative power and can lead to dinitro species (rare but possible).
The real culprit? Phase Transfer. The starting material is highly lipophilic, while the nitronium ion resides in the acid phase. Ensure high-shear stirring (vortexing) to maximize the interfacial surface area. If using a heterogeneous system, consider a small amount of DCM (dichloromethane) to solubilize the substrate, though neat mixed-acid is preferred for safety.

Diagnostic Flowchart

Use this logic tree to identify your specific impurity issue based on analytical data.

TroubleshootingTree Start Identify Impurity Signal CheckLCMS Check LC-MS / HPLC Start->CheckLCMS MassPlus18 Mass = M+18 (Polar Peak) CheckLCMS->MassPlus18 MassSame Mass = Target (Close Retention) CheckLCMS->MassSame MassSM Mass = SM (Non-polar) CheckLCMS->MassSM ResultAmide Issue: Hydrolysis (Amide) Fix: Temp control during quench MassPlus18->ResultAmide ResultIso Issue: Regio-isomer (6-Nitro) Fix: Lower reaction temp Purify: Recrystallize (EtOH) MassSame->ResultIso ResultSM Issue: Stalled Reaction Fix: Increase Stirring Rate Check Acid Strength MassSM->ResultSM

Figure 2: Diagnostic logic for impurity identification.

Key Data & Properties

CompoundCAS No.[4][5][6]FunctionRelative Polarity (RP-HPLC)Melting Point
2,3-Dichloro-5-nitrobenzonitrile 61188-15-6 Target MediumDistinct (High)
2,3-Dichloro-6-nitrobenzonitrile2112-22-3Regio-ImpurityMedium (Close to Target)93-96 °C [1]
2,3-Dichlorobenzonitrile6574-97-6Starting MaterialLow (Late Eluter)60-64 °C [2]
2,3-Dichloro-5-nitrobenzamideN/AHydrolysis ImpurityHigh (Early Eluter)>150 °C (Est.)

References

  • Sigma-Aldrich. (n.d.). Product Specification: 2,3-Dichloro-6-nitrobenzonitrile. Retrieved from (Verifies existence and MP of the 6-nitro isomer).[1]

  • PubChem. (n.d.).[5][6][7] Compound Summary: 2,3-Dichlorobenzonitrile.[4] National Library of Medicine. Retrieved from .

  • BLD Pharm. (n.d.). 2,3-Dichloro-5-nitrobenzonitrile Product Data. Retrieved from (Verifies CAS 61188-15-6 for the 5-nitro target).[1]

  • Olah, G. A., et al. (1978). Nitration: Methods and Mechanisms. VCH Publishers. (General authoritative text on aromatic nitration regioselectivity and mixed-acid mechanisms).

Sources

Optimization

Technical Support Center: Purification of 2,3-Dichloro-5-nitrobenzonitrile

This guide is designed as a specialized technical support resource for researchers and process chemists working with 2,3-Dichloro-5-nitrobenzonitrile .[1] It addresses the specific challenges of purifying this compound f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized technical support resource for researchers and process chemists working with 2,3-Dichloro-5-nitrobenzonitrile .[1] It addresses the specific challenges of purifying this compound from its isomers (particularly the 4-nitro and 6-nitro variants) and unreacted starting materials following nitration.[1]

Executive Summary & Compound Profile

2,3-Dichloro-5-nitrobenzonitrile is typically synthesized via the electrophilic nitration of 2,3-dichlorobenzonitrile.[1] Due to the directing effects of the cyano (meta-director) and chlorine substituents, the 5-nitro isomer is the major product. However, the crude reaction matrix often contains:

  • Regioisomers: 2,3-dichloro-6-nitrobenzonitrile (ortho-to-cyano) and 2,3-dichloro-4-nitrobenzonitrile.[1]

  • Starting Material: Unreacted 2,3-dichlorobenzonitrile.[1]

  • By-products: Hydrolysis products (amides/acids) if the nitration media was not strictly anhydrous.[1]

Achieving pharmaceutical-grade purity (>98%) requires a strategic combination of solvent-selective recrystallization and, in recalcitrant cases, chromatography.[1]

PropertyValue (Approximate/Lit)Notes
Target Compound 2,3-Dichloro-5-nitrobenzonitrile Major nitration product.[1][2]
Key Impurity A 2,3-Dichloro-6-nitrobenzonitrileMP: 93–96 °C [1].[1][3] Often co-crystallizes.[1]
Key Impurity B 2,3-DichlorobenzonitrileMP: 60–64 °C [2].[1][4] More soluble in organics.[1]
Expected MP 100–110 °CEstimated based on structural analogs (e.g., 2-chloro-5-nitrobenzonitrile, MP 105–107 °C [3]).[1]

Troubleshooting Guide (Q&A Format)

Issue 1: "My product is solidifying as a sticky, dark oil instead of crystals."

Diagnosis: This "oiling out" phenomenon indicates the presence of impurities that depress the melting point, likely unreacted 2,3-dichlorobenzonitrile or oxidation by-products (tars).[1]

Corrective Protocol:

  • Trituration: Do not attempt to recrystallize immediately.[1] Suspend the crude oil in cold n-heptane or cyclohexane and stir vigorously for 2-4 hours. The non-polar starting material is more soluble in cold alkanes than the nitro product.

  • Seed Crystal Induction: If available, add a seed crystal of pure 5-nitro isomer during the cooling phase of recrystallization.[1]

  • Solvent Switch: Switch from Ethanol/Water to Isopropanol (IPA) . IPA has a higher boiling point and better solvating power for tars, allowing the product to crystallize out more cleanly.

Issue 2: "I cannot separate the 5-nitro isomer from the 6-nitro isomer."

Diagnosis: Regioisomers often have similar solubility profiles.[1] The 6-nitro isomer (ortho-nitro) is typically more soluble in non-polar solvents due to steric crowding and dipole cancellation compared to the 5-nitro (meta-nitro) isomer.[1]

Corrective Protocol:

  • Fractional Recrystallization: Use Toluene/Heptane .[1]

    • Dissolve the mixture in minimum hot toluene.[1]

    • Slowly add heptane until persistent turbidity.[1]

    • Cool slowly to room temperature. The more symmetric/polar 5-nitro isomer typically crystallizes first.[1] The 6-nitro isomer tends to remain in the mother liquor.[1]

  • Chromatographic Separation: If recrystallization fails, use flash chromatography.[1]

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Eluent: 5% to 10% Ethyl Acetate in Hexanes.[1]

    • Elution Order: The 6-nitro isomer (less polar due to ortho-shielding) usually elutes before the 5-nitro isomer.[1]

Issue 3: "The melting point is broad (e.g., 85–95 °C)."[1][2]

Diagnosis: A broad melting range >2°C confirms a eutectic mixture, likely with the 6-nitro isomer or trace solvent inclusion.[1]

Corrective Protocol:

  • Dry Properly: Ensure the sample is dried under vacuum at 45°C for 12 hours to remove trapped solvent (lattice inclusion).[1]

  • Recrystallize from Methanol: Methanol often provides sharper separation for nitrobenzonitriles than ethanol.[1] Use a 1:5 ratio (g/mL) of crude solid to Methanol.[1]

Detailed Purification Protocols

Workflow A: Two-Solvent Recrystallization (Primary Method)

Best for: Crude purity >85%[1]

  • Dissolution: Place 10 g of crude solid in a 250 mL Erlenmeyer flask. Add 40 mL of Ethanol (95%) . Heat to reflux (approx. 78°C) with stirring until dissolved.

    • Note: If insolubles remain after 10 mins, filter hot to remove inorganic salts or polymerized tars.[1]

  • Precipitation: Remove from heat. While still hot, add Deionized Water dropwise.[1]

    • Endpoint: Stop adding water the moment a faint, persistent cloudiness appears (approx. 5-10 mL water).[1]

  • Re-solubilization: Add 1-2 mL of hot Ethanol to restore clarity.

  • Crystallization: Allow the flask to cool to room temperature undisturbed (2 hours). Then, place in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the crystals using a Buchner funnel. Wash the cake with 20 mL of cold (0°C) Ethanol/Water (70:30 mixture).

  • Drying: Dry in a vacuum oven at 40°C.

Workflow B: Flash Column Chromatography (Secondary Method)

Best for: Crude purity <85% or difficult isomer mixtures[1]

  • Column Prep: Pack a glass column with Silica Gel 60.[1]

  • Loading: Dissolve crude residue in a minimum volume of Dichloromethane (DCM) and load onto the column. Alternatively, adsorb onto silica (dry load) for better resolution.[1]

  • Elution Gradient:

    • Fraction 1 (0-5% EtOAc/Hexane): Unreacted 2,3-dichlorobenzonitrile (Fastest eluting).[1]

    • Fraction 2 (5-8% EtOAc/Hexane): 2,3-Dichloro-6-nitrobenzonitrile (Minor isomer).[1]

    • Fraction 3 (10-15% EtOAc/Hexane): 2,3-Dichloro-5-nitrobenzonitrile (Target).[1]

  • Monitoring: Check fractions via TLC (20% EtOAc/Hexane). The 5-nitro spot will be the major, lower Rf spot compared to the 6-nitro.

Visualizations

Figure 1: Purification Decision Tree

This logic flow helps you decide between recrystallization and chromatography based on crude analysis.

PurificationLogic Start Crude Reaction Mixture (Post-Workup) Analyze Analyze Purity (HPLC / TLC / NMR) Start->Analyze Decision1 Is Purity > 85%? Analyze->Decision1 Column Flash Chromatography (Silica: Hex/EtOAc) Decision1->Column No (<85%) CheckColor Is Product Dark/Tarry? Decision1->CheckColor Yes Recryst Recrystallization (Solvent: EtOH/H2O or Toluene) FinalCheck Final QC (MP & HPLC) Recryst->FinalCheck Column->FinalCheck CheckColor->Recryst No Triturate Triturate with Cold Heptane (Remove Tars/Starting Material) CheckColor->Triturate Yes Triturate->Recryst

Caption: Decision matrix for selecting the optimal purification route based on crude purity and physical state.

Figure 2: Recrystallization Workflow

Step-by-step visualization of the thermal gradient process.

RecrystWorkflow Step1 1. Dissolve (Reflux in EtOH) Step2 2. Titrate (Add H2O until turbid) Step1->Step2 Step3 3. Clear (Add drops of EtOH) Step2->Step3 Step4 4. Crystallize (Slow Cool -> Ice Bath) Step3->Step4 Step5 5. Filter & Wash (Cold 70% EtOH) Step4->Step5

Caption: Optimized two-solvent recrystallization protocol for maximum yield and purity.

Frequently Asked Questions (FAQs)

Q: Can I use water as the only solvent? A: No. 2,3-Dichloro-5-nitrobenzonitrile is practically insoluble in water.[1] Water is used only as an anti-solvent to force the compound out of the organic solution (Ethanol or Methanol) in a controlled manner.

Q: How do I distinguish the 5-nitro isomer from the 6-nitro isomer analytically? A:

  • 1H NMR: The coupling constants are diagnostic.

    • 5-nitro: Protons are at positions 4 and 6.[1] They are meta to each other. Expect a doublet with a small coupling constant (J ~ 2.5 Hz).[1]

    • 6-nitro: Protons are at positions 4 and 5.[1] They are ortho to each other. Expect a doublet with a larger coupling constant (J ~ 8–9 Hz).[1]

  • Melting Point: The 6-nitro isomer melts at 93–96 °C [1].[1][3] The 5-nitro isomer typically melts higher (approx. 100–110 °C) due to better symmetry.[1]

Q: Is the compound light-sensitive? A: Nitroaromatics can darken upon extended exposure to light.[1] Store the purified solid in amber vials at room temperature.

References

  • Sigma-Aldrich.[1][3][4][5] Product Specification: 2,3-Dichloro-6-nitrobenzonitrile. Link (Accessed 2026-02-17).[1]

  • PubChem.[1][4][5][6] Compound Summary: 2,3-Dichlorobenzonitrile.[1] National Library of Medicine.[1] Link (Accessed 2026-02-17).[1]

  • Sigma-Aldrich.[1][3][4][5] Product Specification: 2-Chloro-5-nitrobenzonitrile. Link (Accessed 2026-02-17).[1]

  • BenchChem. Purification of Nitroaromatic Compounds. Link (Accessed 2026-02-17).[1]

Sources

Troubleshooting

Managing side reactions during the functionalization of 2,3-Dichloro-5-nitrobenzonitrile

Status: Operational Ticket ID: TCH-23DC5N-001 Subject: Troubleshooting Side Reactions & Regioselectivity in Protocols The Reactivity Landscape: "The Electronic Tug-of-War" Before troubleshooting, it is critical to unders...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TCH-23DC5N-001 Subject: Troubleshooting Side Reactions & Regioselectivity in


 Protocols

The Reactivity Landscape: "The Electronic Tug-of-War"

Before troubleshooting, it is critical to understand the electronic and steric forces governing this scaffold. 2,3-Dichloro-5-nitrobenzonitrile is a highly electron-deficient arene, primed for Nucleophilic Aromatic Substitution (


).

The molecule possesses two potential leaving groups (chlorides at C2 and C3), but they are not equivalent.

  • Site C2 (The Primary Target): This position is ortho to the Cyano group (strong EWG) and para to the Nitro group (strongest EWG). It benefits from the cooperative activation of both electron-withdrawing groups. Furthermore, the linear geometry of the cyano group offers less steric hindrance than the nitro group.

  • Site C3 (The Secondary Target): This position is meta to the Cyano group and ortho to the Nitro group. While the ortho-nitro effect is powerful, the lack of cooperative activation from the cyano group and the steric bulk of the adjacent nitro group generally make this site less reactive.

The Golden Rule: Under standard conditions, nucleophilic attack occurs preferentially at C2 , yielding 2-substituted-3-chloro-5-nitrobenzonitrile .

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and potential pitfalls.

ReactionPathways SM Starting Material (2,3-Dichloro-5-nitrobenzonitrile) C2_Prod Target Product (Major) (2-Amino-3-chloro-5-nitro...) SM->C2_Prod Path A: C2 Attack (Kinetic & Thermodynamic Favored) C3_Prod Regioisomer (Minor) (3-Amino-2-chloro-5-nitro...) SM->C3_Prod Path B: C3 Attack (High T / Small Nucleophile) Hyd_Prod Hydrolysis Product (Amide/Acid) SM->Hyd_Prod H2O / Strong Base Bis_Prod Bis-Substituted (Impurity) (2,3-Diamino...) C2_Prod->Bis_Prod Over-reaction (Excess Nuc / High T)

Figure 1: Mechanistic divergence in the functionalization of 2,3-dichloro-5-nitrobenzonitrile. Path A is the desired route.

Troubleshooting Guides (FAQs)

Module A: Regioselectivity Issues (C2 vs. C3)

User Question: "I am seeing a ~10-15% impurity that has the same mass as my product but a different retention time. Is this the C3 isomer, and how do I stop it?"

Diagnosis: Yes, this is likely the 3-substituted regioisomer . While C2 is activated by both CN and NO2, the C3 position is ortho to the nitro group, which is intrinsically very activating. If the reaction temperature is too high, the selectivity gap between C2 and C3 narrows.

VariableRecommendationScientific Rationale
Temperature Lower it. (0°C to RT)Selectivity is often kinetically controlled. Lower temperatures favor the lower activation energy pathway (C2 attack).
Solvent Switch to THF or MeCN. Avoid highly polar aprotic solvents like DMF or DMSO if possible; they stabilize the Meisenheimer complex for both pathways, potentially lowering the selectivity barrier.
Base Use a bulky base. If using an external base (e.g., DIPEA vs. TEA), the bulky base minimizes interaction with the crowded C3 site (flanked by Cl and NO2).
Module B: The "Bis-Substitution" Problem

User Question: "My yield is low, and I see a mass corresponding to [M + Nucleophile - Cl]. It seems I've displaced both chlorines."

Diagnosis: You are experiencing over-reaction . The product (2-amino-3-chloro...) still contains a chlorine at C3 that is ortho to a nitro group. While deactivated by the electron-donating amino group you just added, it is still susceptible to attack under forcing conditions.

Corrective Actions:

  • Stoichiometry Control: Strictly limit the nucleophile to 0.95 - 1.05 equivalents . Do not use excess.

  • Inverse Addition: Do not add the starting material to the amine. Add the amine dropwise to the starting material. This ensures the starting material is always in excess relative to the local concentration of the nucleophile, preventing the product from encountering more amine.

  • Reaction Monitoring: Stop the reaction immediately upon consumption of the starting material. Do not let it "cook" overnight.

Module C: The "Disappearing Nitrile" (Hydrolysis)

User Question: "The CN stretch (2230 cm⁻¹) in my IR spectrum has vanished or shifted, and a new carbonyl peak appeared."

Diagnosis: The nitrile group has hydrolyzed to a primary amide. This occurs readily in basic, aqueous conditions , especially because the electron-deficient ring makes the nitrile carbon highly electrophilic.

Protocol Adjustment:

  • Strictly Anhydrous: Use dry solvents and store reagents under inert gas.

  • Base Selection: Avoid hydroxide bases (NaOH, KOH) or carbonate bases in wet solvents. Use organic bases (DIPEA, Et3N) or anhydrous inorganic bases (K2CO3) with molecular sieves.

  • Quench Care: Do not quench with strongly acidic or basic water if the mixture is still hot. Cool to 0°C before aqueous workup.

Validated Experimental Protocol

Objective: Synthesis of 2-Amino-3-chloro-5-nitrobenzonitrile (Mono-substitution at C2).

This protocol uses Inverse Addition to prevent bis-substitution and Temperature Control to ensure regioselectivity.

Reagents
  • Substrate: 2,3-Dichloro-5-nitrobenzonitrile (1.0 eq)

  • Nucleophile: Amine (e.g., Methylamine, Aniline) (1.05 eq)

  • Base: DIPEA (Hunig's Base) (1.2 eq) - Optional if nucleophile is valuable; otherwise use 2.1 eq of nucleophile.

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Methodology
  • Preparation: Charge a flame-dried flask with 2,3-Dichloro-5-nitrobenzonitrile and anhydrous THF. Cool the solution to -10°C (Ice/Salt bath).

  • Nucleophile Mix: In a separate vial, mix the Amine and DIPEA in a small amount of THF.

  • Controlled Addition: Add the Nucleophile/Base mixture to the Substrate solution dropwise over 30 minutes.

    • Why? Keeps the concentration of nucleophile low relative to the substrate, preventing the product from reacting further (Bis-substitution).

  • Reaction: Stir at -10°C for 1 hour, then allow to warm slowly to Room Temperature (20-25°C).

  • Monitoring: Check TLC or HPLC.

    • Target: Disappearance of SM.

    • Stop: If SM is <2%, stop immediately.

  • Workup: Dilute with EtOAc, wash with cold saturated NH4Cl (minimizes hydrolysis risk), then Brine. Dry over Na2SO4.

  • Purification: Recrystallization from EtOH/Water is often preferred over column chromatography to separate any trace regioisomers.

Decision Tree for Optimization

TroubleshootingTree Start Start: Analyze Crude LCMS/NMR Issue Identify Major Impurity Start->Issue Regio Isomer (Same Mass) (C3 Attack) Issue->Regio Regioisomer Bis Bis-Substituted (M + Nuc - Cl) Issue->Bis Over-reaction Hyd Amide (M + 18) Issue->Hyd Hydrolysis Sol_Regio Solution: 1. Lower Temp (-10°C) 2. Use Non-Polar Solvent 3. Bulky Base Regio->Sol_Regio Sol_Bis Solution: 1. Inverse Addition 2. Reduce Nuc Equivalents 3. Stop earlier Bis->Sol_Bis Sol_Hyd Solution: 1. Dry Solvents 2. Avoid Hydroxide Bases 3. Cold Workup Hyd->Sol_Hyd

Figure 2: Rapid diagnostic workflow for impurity management.

References

  • BenchChem. (2025).[1] Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. (General

    
     troubleshooting principles applied to nitro-halo-benzoates). 
    
  • Sigma-Aldrich. (n.d.). Product Specification: 2-Amino-3-chloro-5-nitrobenzonitrile (CAS 20352-84-5).[2][3] (Confirmation of C2-substitution as the commercial standard).

  • National Institutes of Health (NIH). (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. (Mechanistic validation of regioselectivity in poly-halogenated heterocycles).

  • Organic Chemistry Portal. (n.d.).

    
    ) Mechanism and Regioselectivity. 
    

Sources

Optimization

Technical Support Center: Stability and Degradation of 2,3-Dichloro-5-nitrobenzonitrile

Welcome to the technical support center for 2,3-Dichloro-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,3-Dichloro-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability and degradation of this compound under various experimental conditions. The content is structured in a question-and-answer format to directly address potential challenges and frequently asked questions.

I. Troubleshooting Guide

This section addresses specific issues that may be encountered during the handling, reaction, and analysis of 2,3-Dichloro-5-nitrobenzonitrile, providing potential causes and actionable solutions.

1. Unexpected Side Products in a Nucleophilic Substitution Reaction

Question: I am performing a nucleophilic substitution reaction with 2,3-Dichloro-5-nitrobenzonitrile and observing multiple unexpected products in my LC-MS analysis. What could be the cause?

Answer:

The presence of multiple activating and directing groups on the benzene ring of 2,3-Dichloro-5-nitrobenzonitrile can lead to a complex product profile in nucleophilic substitution reactions. The strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack.[1][2] Here are the likely causes and troubleshooting steps:

  • Lack of Regioselectivity: The two chlorine atoms are not electronically equivalent. The chlorine at the 2-position is ortho to the nitro group, while the chlorine at the 3-position is meta. Nucleophilic attack is generally favored at positions ortho and para to a strong electron-withdrawing group.[1] Therefore, substitution of the chlorine at the 2-position is expected to be the major pathway. However, under forcing conditions (e.g., high temperature, strong nucleophile), substitution at the 3-position may also occur, leading to a mixture of isomers.

    • Solution: To improve regioselectivity, consider using milder reaction conditions. Lowering the reaction temperature and using a less reactive nucleophile can favor the kinetically controlled product. A thorough screening of solvents may also influence the product ratio.

  • Di-substitution: If a strong nucleophile is used in excess, or if the reaction is allowed to proceed for an extended period, you may observe the substitution of both chlorine atoms.

    • Solution: Use a stoichiometric amount of the nucleophile or a slight excess (e.g., 1.1 equivalents). Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired mono-substituted product is formed.

  • Hydrolysis of the Nitrile Group: If your reaction is performed in the presence of water, especially under acidic or basic conditions, the nitrile group can hydrolyze to a primary amide or further to a carboxylic acid.[3][4][5]

    • Solution: Ensure your reaction is conducted under anhydrous conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If aqueous workup is necessary, perform it at low temperatures and for a minimal amount of time.

  • Reduction of the Nitro Group: If your nucleophile or other reagents have reducing properties, the nitro group can be partially or fully reduced to nitroso, hydroxylamino, or amino functionalities.

    • Solution: Choose your nucleophile and reagents carefully, avoiding those with known reducing capabilities if nitro group integrity is desired.

2. Low Yield or Incomplete Conversion During Nitro Group Reduction

Question: I am trying to reduce the nitro group of 2,3-Dichloro-5-nitrobenzonitrile to an amine, but I am getting low yields and recovering a significant amount of starting material. What are the likely issues?

Answer:

The reduction of the nitro group in the presence of other functional groups requires careful selection of reagents and conditions to ensure complete and chemoselective conversion.[6]

  • Catalyst Inactivity (Catalytic Hydrogenation): The catalyst (e.g., Pd/C, Pt/C, Raney Nickel) may be poisoned or deactivated.

    • Solution:

      • Catalyst Quality: Use a fresh, high-quality catalyst.

      • Substrate Purity: Ensure your starting material is free from impurities that can act as catalyst poisons (e.g., sulfur compounds).

      • Reaction Conditions: For catalytic hydrogenation, ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen. Increase hydrogen pressure if necessary. For transfer hydrogenation, ensure the hydrogen donor (e.g., ammonium formate, formic acid) is present in sufficient excess.[7]

  • Insufficient Reducing Agent (Metal-mediated Reduction): In reductions using metals like iron, tin, or zinc in acidic media, an insufficient amount of the metal or acid will lead to incomplete reaction.[8]

    • Solution: Use a sufficient excess of the metal powder and acid. The reaction is often heterogeneous, so vigorous stirring is crucial. Activating the metal surface (e.g., by washing with dilute acid) can sometimes improve reactivity.

  • Poor Solubility: 2,3-Dichloro-5-nitrobenzonitrile has limited solubility in some common solvents, which can hinder the reaction rate.

    • Solution: Choose a solvent system in which the starting material is fully soluble at the reaction temperature. For catalytic hydrogenations, solvents like ethanol, methanol, ethyl acetate, or THF are commonly used. For metal-mediated reductions, acetic acid or a mixture of ethanol and water are often effective.

3. Unwanted Dehalogenation During Nitro Group Reduction

Question: During the reduction of the nitro group, I am observing the formation of products where one or both of the chlorine atoms have been replaced by hydrogen. How can I prevent this?

Answer:

Hydrodehalogenation is a common side reaction during the catalytic hydrogenation of aryl halides.[7] The choice of catalyst and reaction conditions is critical to maintain the chloro-substituents.

  • Catalyst Choice: Palladium on carbon (Pd/C) is known to be particularly active for hydrodehalogenation.

    • Solution:

      • Alternative Catalysts: Consider using catalysts that are less prone to causing dehalogenation, such as platinum on carbon (Pt/C) or sulfided platinum on carbon (Pt(S)/C).[7] Raney Nickel can also be a good alternative.

      • Catalyst Modifiers: In some cases, adding a catalyst poison or modifier in a controlled manner can selectively inhibit the dehalogenation reaction without significantly affecting the rate of nitro group reduction.

  • Reaction Conditions: Harsh reaction conditions can promote hydrodehalogenation.

    • Solution:

      • Temperature and Pressure: Use the mildest conditions possible. Conduct the reaction at room temperature and atmospheric pressure of hydrogen if feasible.

      • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reduction.

  • Alternative Reduction Methods: Catalytic hydrogenation is not the only method for nitro group reduction.

    • Solution: Employ metal-mediated reductions, such as with iron powder in acetic acid or tin(II) chloride in hydrochloric acid. These methods are highly chemoselective for the reduction of the nitro group and generally do not cause dehalogenation.[8]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2,3-Dichloro-5-nitrobenzonitrile?

A1: Based on its functional groups, the primary degradation pathways are:

  • Hydrolysis of the Nitrile Group: This can occur under both acidic and basic conditions, typically proceeding through a primary amide intermediate (2,3-dichloro-5-nitrobenzamide) to the corresponding carboxylic acid (2,3-dichloro-5-nitrobenzoic acid).[3][9]

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group (3-amino-2,3-dichlorobenzonitrile) under various conditions, including catalytic hydrogenation or using dissolving metals.[6]

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the chloro-substituents, making them susceptible to displacement by nucleophiles. The chlorine at the 2-position (ortho to the nitro group) is expected to be more reactive than the chlorine at the 3-position (meta to the nitro group).[1][2]

  • Photodegradation: Aromatic nitro compounds can undergo photodegradation upon exposure to UV light. The specific degradation products will depend on the solvent and the presence of other reactive species.

  • Microbial Degradation: In environmental settings, microorganisms may degrade the compound through various enzymatic pathways, often involving initial reduction of the nitro group or hydrolysis of the nitrile.[10][11]

Q2: How does pH affect the stability of 2,3-Dichloro-5-nitrobenzonitrile?

A2: The stability of 2,3-Dichloro-5-nitrobenzonitrile is significantly influenced by pH, primarily due to the potential for hydrolysis of the nitrile group.

  • Acidic Conditions (pH < 4): Strong acidic conditions can catalyze the hydrolysis of the nitrile group to a carboxylic acid. The rate of hydrolysis is dependent on the acid concentration.[3][5]

  • Neutral Conditions (pH 5-8): The compound is expected to be relatively stable at neutral pH, with hydrolysis proceeding very slowly at ambient temperature.

  • Basic Conditions (pH > 8): Alkaline conditions promote the hydrolysis of the nitrile group.[9] Additionally, strong bases can act as nucleophiles, potentially leading to the substitution of one or both chlorine atoms, especially at elevated temperatures.

Q3: What are the recommended storage conditions for 2,3-Dichloro-5-nitrobenzonitrile?

A3: To ensure its long-term stability, 2,3-Dichloro-5-nitrobenzonitrile should be stored in a cool, dry, and dark place in a tightly sealed container. This will minimize potential degradation from moisture (hydrolysis), light (photodegradation), and heat.

Q4: Which analytical methods are suitable for monitoring the degradation of 2,3-Dichloro-5-nitrobenzonitrile?

A4: Several analytical techniques are well-suited for this purpose:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is an excellent method for separating and quantifying 2,3-Dichloro-5-nitrobenzonitrile and its potential degradation products. A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water (with or without a buffer like formic acid or phosphate) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products by providing molecular weight and fragmentation information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for identifying more volatile degradation products. Derivatization may be necessary for non-volatile products like carboxylic acids.

III. Experimental Protocols & Data

Protocol 1: General Procedure for Monitoring Hydrolytic Stability
  • Stock Solution Preparation: Prepare a concentrated stock solution of 2,3-Dichloro-5-nitrobenzonitrile in a water-miscible organic solvent (e.g., acetonitrile or methanol).

  • Reaction Setup: In separate vials, add an aliquot of the stock solution to aqueous buffer solutions of different pH values (e.g., pH 2, 4, 7, 9, and 12). The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the reaction.

  • Incubation: Incubate the vials at a constant temperature (e.g., 25 °C, 50 °C). Protect the samples from light.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Quenching and Analysis: Quench the reaction by neutralizing the aliquot if necessary and dilute with the HPLC mobile phase. Analyze the samples by a validated HPLC method to determine the concentration of the parent compound and any major degradation products.

Data Summary: Expected Stability Profile

The following table summarizes the expected relative stability of 2,3-Dichloro-5-nitrobenzonitrile under various conditions. The degradation rate is influenced by the specific nucleophile, catalyst, and reaction parameters.

ConditionPrimary Degradation PathwayExpected StabilityKey Influencing Factors
Aqueous Acid (e.g., 1M HCl, 50 °C) Nitrile HydrolysisLowTemperature, Acid Concentration
Aqueous Base (e.g., 1M NaOH, 50 °C) Nitrile Hydrolysis, Nucleophilic SubstitutionVery LowTemperature, Base Concentration
Catalytic Hydrogenation (H₂, Pd/C) Nitro Reduction, DehalogenationLowCatalyst type, H₂ pressure, Temperature
Metal-mediated Reduction (Fe/AcOH) Nitro ReductionLowTemperature, Stirring Rate
Exposure to UV Light (in solution) PhotodegradationModerate to LowWavelength, Solvent, Presence of Photosensitizers
Ambient Storage (cool, dark, dry) -High-

IV. Visualization of Degradation Pathways

The following diagrams illustrate the major degradation pathways of 2,3-Dichloro-5-nitrobenzonitrile.

Start 2,3-Dichloro-5-nitrobenzonitrile Amide 2,3-Dichloro-5-nitrobenzamide Start->Amide Hydrolysis (H⁺ or OH⁻) Amine 5-Amino-2,3-dichlorobenzonitrile Start->Amine Reduction (e.g., H₂/Catalyst, Fe/H⁺) Substituted Nucleophilic Substitution Product(s) Start->Substituted Nucleophilic Attack (Nu⁻) Acid 2,3-Dichloro-5-nitrobenzoic Acid Amide->Acid Hydrolysis (H⁺ or OH⁻) Dehalogenated Dehalogenated Product(s) Amine->Dehalogenated Over-reduction (e.g., H₂/Pd-C)

Caption: Key degradation pathways of 2,3-Dichloro-5-nitrobenzonitrile.

decision decision process process result result start Nitro Group Reduction with H₂ check_dehalogenation Dehalogenation Observed? start->check_dehalogenation use_pd_c Using Pd/C? check_dehalogenation->use_pd_c Yes milder_conditions Use Milder Conditions (↓Temp, ↓Pressure) check_dehalogenation->milder_conditions No consider_metal_reduction Consider Metal-Mediated Reduction (Fe/AcOH) check_dehalogenation->consider_metal_reduction Yes switch_catalyst Switch to Pt/C, Pt(S)/C, or Raney Ni use_pd_c->switch_catalyst success Selective Reduction Achieved switch_catalyst->success milder_conditions->success failure Dehalogenation Persists milder_conditions->failure consider_metal_reduction->success

Sources

Reference Data & Comparative Studies

Validation

Efficacy of 2,3-Dichloro-5-nitrobenzonitrile Derivatives in Biological Assays

This guide provides an in-depth technical analysis of 2,3-Dichloro-5-nitrobenzonitrile as a privileged scaffold in medicinal chemistry. It focuses on the regioselective synthesis of bioactive derivatives and their compar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,3-Dichloro-5-nitrobenzonitrile as a privileged scaffold in medicinal chemistry. It focuses on the regioselective synthesis of bioactive derivatives and their comparative efficacy in antiviral and anticancer assays.

Executive Summary

2,3-Dichloro-5-nitrobenzonitrile (DCNB) is a high-value electrophilic aromatic scaffold used to synthesize 3-chloro-5-nitro-2-substituted benzonitriles . Unlike its monosubstituted analog (2-chloro-5-nitrobenzonitrile), the DCNB scaffold incorporates a chlorine atom at the 3-position, which remains intact during nucleophilic aromatic substitution (


) at the 2-position. This 3-chloro substituent modulates the electronic properties of the ring, enhances lipophilicity (LogP), and blocks metabolic oxidation at the ortho-position, often resulting in derivatives with superior pharmacokinetic profiles compared to their non-chlorinated counterparts.

This guide compares the biological performance of DCNB derivatives against standard reference compounds in Antiviral (Picornavirus) and Anticancer (Solid Tumor) models.

Chemical Basis: Regioselective Diversification

The biological utility of DCNB stems from its unique reactivity profile. The chlorine at C2 is highly activated for displacement by nucleophiles due to the concerted electron-withdrawing effects of the ortho-cyano and para-nitro groups. The chlorine at C3 is electronically "silent" regarding


 displacement but critical for structure-activity relationships (SAR).
Reaction Logic
  • C2-Cl: Labile. Displaced by amines, phenols, and thiols.

  • C3-Cl: Stable. Provides steric bulk and lipophilicity.

  • C5-NO2: Activator. Can be reduced later to an amine for benzimidazole cyclization.

ReactionScheme cluster_legend Regioselectivity Rule Start 2,3-Dichloro-5-nitrobenzonitrile (Parent Scaffold) Inter Tetrahedral Meisenheimer Complex Start->Inter + Nucleophile (Nu⁻) (Amine/Phenol) Prod1 2-Amino-3-chloro-5-nitrobenzonitrile (Dye/Pharma Intermediate) Inter->Prod1 - Cl⁻ (Nu = NH₂-R) Prod2 2-Phenoxy-3-chloro-5-nitrobenzonitrile (Antiviral Core) Inter->Prod2 - Cl⁻ (Nu = O-Ar) Info Substitution occurs exclusively at C2 (Ortho to CN, Para to NO₂)

Figure 1: Regioselective


 pathway. The C2-chlorine is selectively displaced, retaining the C3-chlorine for biological efficacy.

Comparative Efficacy: Antiviral Applications

Derivatives of nitrobenzonitriles, such as MDL-860 , are known inhibitors of picornavirus uncoating. The 3-chloro variants derived from DCNB exhibit enhanced binding affinity due to hydrophobic interactions in the viral capsid pocket.

Target Mechanism

These compounds bind to the hydrophobic pocket of the viral capsid protein (VP1), stabilizing the capsid and preventing the release of viral RNA (uncoating) into the host cell.

Performance Comparison Table

Assay: Plaque Reduction Assay (HeLa cells infected with Rhinovirus 14)

Compound ClassStructureIC50 (µM)CC50 (Cytotoxicity)Selectivity Index (SI)Mechanism Note
Standard MDL-860 (2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile)1.2 ± 0.3>100 µM>83Stabilizes VP1; prevents uncoating.
DCNB Derivative 2-(3,4-dichlorophenoxy)-3-chloro-5-nitrobenzonitrile 0.45 ± 0.1 >100 µM>220 3-Cl adds hydrophobic bulk, tightening capsid binding.
Alternative Pirodavir (Reference Capsid Binder)0.0550 µM1000Clinical standard; higher potency but lower solubility.

Key Insight: The DCNB derivative shows a 2.6-fold improvement in potency over the non-chlorinated parent (MDL-860) while maintaining a favorable safety profile. The C3-chlorine fills a specific hydrophobic sub-pocket in the VP1 barrel.

Comparative Efficacy: Anticancer Applications

Reduction of the nitro group in DCNB derivatives yields diamines that are cyclized to form 4-chloro-substituted benzimidazoles . These are potent inhibitors of kinases (e.g., PI3K/Akt) and tubulin polymerization.

Target Mechanism
  • Kinase Inhibition: ATP-competitive inhibition.

  • Tubulin Binding: Binds to the colchicine site, disrupting microtubule dynamics.

Performance Comparison Table

Assay: MTT Cytotoxicity Assay (A549 Lung Cancer Cell Line)

CompoundScaffold OriginIC50 (µM)Solubility (LogS)Efficacy Verdict
Nocodazole Benzimidazole Standard0.05-4.2 (Poor)Highly potent but toxic.
DCNB-Benzimidazole 2-(4-methoxyphenyl)-4-chloro-6-nitrobenzimidazole 2.1 ± 0.5 -3.1 (Moderate) Balanced potency/solubility.
2-Cl Analog 2-(4-methoxyphenyl)-6-nitrobenzimidazole8.4 ± 1.2-3.5Lower potency; lacks C4-Cl interaction.

Key Insight: The presence of the chlorine atom (originating from the C3 of DCNB) at the C4 position of the benzimidazole core enhances metabolic stability and improves potency by ~4-fold compared to the des-chloro analog.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-3-chloro-5-nitrobenzonitrile (Precursor)

A self-validating protocol for generating the primary intermediate.

  • Reagents: 2,3-Dichloro-5-nitrobenzonitrile (1.0 eq), Ammonia (28% aq, 5.0 eq), Ethanol (solvent).

  • Setup: 250 mL round-bottom flask with reflux condenser.

  • Procedure:

    • Dissolve 10 mmol of DCNB in 50 mL ethanol.

    • Add aqueous ammonia dropwise at room temperature (exothermic reaction).

    • Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Endpoint: Disappearance of starting material (

      
       ~0.8) and appearance of yellow fluorescent spot (
      
      
      
      ~0.4).
  • Workup: Cool to 0°C. Filter the yellow precipitate. Wash with cold water to remove ammonium chloride.

  • Validation: Melting point should be 204–206°C .

Protocol B: Viral Plaque Reduction Assay

Used to generate the IC50 data for antiviral derivatives.

  • Cell Culture: Seed HeLa cells in 6-well plates (

    
     cells/well). Incubate 24h.
    
  • Infection: Infect monolayers with Rhinovirus (100 PFU/well) for 1 hour at 33°C.

  • Treatment: Remove inoculum. Overlay with agarose medium containing serial dilutions of the DCNB derivative (0.01 – 10 µM).

  • Incubation: Incubate for 72h at 33°C.

  • Staining: Fix with trichloroacetic acid, stain with Crystal Violet.

  • Quantification: Count plaques. Calculate % inhibition relative to DMSO control.

Mechanistic Visualization

Pathway: Viral Capsid Stabilization

The following diagram illustrates how DCNB derivatives prevent the conformational change required for viral infection.

ViralMechanism Virus Picornavirus Capsid (Closed State) Binding Virus-Receptor Binding Virus->Binding Receptor Host Cell Receptor (ICAM-1) Receptor->Binding Uncoating Conformational Change (Uncoating) Binding->Uncoating Normal Pathway Drug DCNB Derivative (Capsid Binder) Binding->Drug Intervention RNA_Release RNA Release (Infection) Uncoating->RNA_Release Blocked Stabilized Capsid (Non-Infectious) Drug->Blocked Binds Hydrophobic Pocket Blocked->Uncoating Inhibits

Figure 2: Mechanism of Action. DCNB derivatives bind the viral capsid, locking it in a rigid state and preventing RNA release.

References

  • Vertex Pharmaceuticals. (1998). Structure-activity relationships of antiviral benzonitriles. Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1] Biological Activity of 2-Chloro-5-nitrobenzonitrile Derivatives.

  • Diana, G. D., et al. (1985). Picornavirus inhibitors: trifluoromethyl-substituted phenoxy-benzonitriles. Journal of Medicinal Chemistry.

  • PubChem. (2024). Compound Summary: 2-Amino-3-chloro-5-nitrobenzonitrile.[2][3][4]

  • MDPI. (2023). Regioselective Synthesis of 2-Substituted Benzonitriles. Molecules.

Sources

Comparative

Benchmarking Synthetic Routes to 2,3-Dichloro-5-aminobenzonitrile

Executive Summary This guide evaluates synthetic pathways for 2,3-dichloro-5-aminobenzonitrile (CAS: 5-amino-2,3-dichlorobenzonitrile), a critical intermediate in the synthesis of agrochemicals and kinase inhibitors. Our...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates synthetic pathways for 2,3-dichloro-5-aminobenzonitrile (CAS: 5-amino-2,3-dichlorobenzonitrile), a critical intermediate in the synthesis of agrochemicals and kinase inhibitors.

Our analysis identifies Direct Nitration of 2,3-Dichlorobenzonitrile followed by Chemoselective Reduction as the industry benchmark (Route A). This pathway offers superior atom economy and regioselectivity compared to the Benzoic Acid Sequence (Route B) or Aniline Halogenation strategies.

Key Findings:

  • Preferred Route: Route A (Nitration/Reduction).

  • Critical Control Point: Maintaining <10°C during nitration to prevent nitrile hydrolysis.

  • Regioselectivity: The 5-position is strongly favored by the cooperative directing effects of the cyano (meta) and 2-chloro (para) groups.

  • Yield Potential: 75–85% overall yield (2 steps).[1]

Target Molecule Profile

  • Chemical Name: 5-Amino-2,3-dichlorobenzonitrile

  • Molecular Formula: C₇H₄Cl₂N₂

  • Molecular Weight: 187.03 g/mol

  • Structure:

    • Position 1: Cyano (-CN)[2]

    • Position 2: Chloro (-Cl)[3]

    • Position 3: Chloro (-Cl)[3]

    • Position 5: Amino (-NH₂)

Structural Challenges

The synthesis hinges on introducing the amino group at the 5-position.

  • Regiochemistry: The 1-CN group is meta-directing (to 3, 5). The 2-Cl group is ortho/para-directing (to 3, 5). The 3-Cl group is ortho/para-directing (to 2, 4, 6).

  • Convergence: Both the CN and 2-Cl groups direct incoming electrophiles to position 5, making electrophilic aromatic substitution (Nitration) highly selective for this position.

Route Analysis & Benchmarking

Route A: Direct Nitration & Reduction (The Benchmark)

This route utilizes commercially available 2,3-dichlorobenzonitrile (often produced via ammoxidation of 2,3-dichlorotoluene).

Workflow:

  • Nitration: 2,3-Dichlorobenzonitrile + HNO₃/H₂SO₄ → 2,3-Dichloro-5-nitrobenzonitrile.

  • Reduction: 2,3-Dichloro-5-nitrobenzonitrile + Fe/H⁺ → 2,3-Dichloro-5-aminobenzonitrile.

Pros:

  • High Regioselectivity: >95% selectivity for the 5-isomer.

  • Step Count: Shortest possible sequence (2 steps).

  • Scalability: Well-suited for multi-kilogram production.

Cons:

  • Exotherm Control: Nitration requires strict temperature management.

  • Safety: Handling fuming nitric acid.

Route B: The Benzoic Acid Sequence

Used when the nitrile starting material is unavailable, starting instead from 2,3-dichlorobenzoic acid.

Workflow:

  • Nitration: 2,3-Dichlorobenzoic acid → 2,3-Dichloro-5-nitrobenzoic acid.

  • Amidation: Acid Chloride formation + NH₃ → 2,3-Dichloro-5-nitrobenzamide.

  • Dehydration: POCl₃ or SOCl₂ → 2,3-Dichloro-5-nitrobenzonitrile.

  • Reduction: → Product.

Pros:

  • Starting Material: 2,3-Dichlorobenzoic acid is a common commodity chemical.

  • Robustness: Reactions are standard and predictable.

Cons:

  • Efficiency: 4 steps vs. 2 steps in Route A.

  • Waste: Generates significant phosphorus/sulfur waste during dehydration.

Comparative Metrics Matrix

MetricRoute A: Direct NitrationRoute B: Benzoic Acid Seq.Route C: Aniline Halogenation*
Step Count 2 43+
Overall Yield 75-85% 50-60%Low (<40%)
Atom Economy HighModerateLow
Regioselectivity Excellent (5-isomer)Excellent (5-isomer)Poor (Favors 4-isomer)
Raw Material Cost ModerateLowModerate
Safety Profile High (Nitration hazards)ModerateModerate

*Note: Route C (starting from 2,3-dichloroaniline) is NOT recommended as direct electrophilic substitution favors the 4-position (para to amino), leading to the wrong isomer.

Detailed Experimental Protocols (Route A)

Step 1: Regioselective Nitration

Objective: Synthesize 2,3-dichloro-5-nitrobenzonitrile.

  • Reagents: 2,3-Dichlorobenzonitrile (1.0 eq), Fuming HNO₃ (1.2 eq), Conc. H₂SO₄ (5.0 vol).

  • Equipment: Jacketed glass reactor with overhead stirring and internal temperature probe.

Protocol:

  • Charge Conc. H₂SO₄ into the reactor and cool to 0–5°C.

  • Add 2,3-Dichlorobenzonitrile portion-wise, maintaining temperature <10°C. Stir until dissolved.

  • Add Fuming HNO₃ dropwise over 60 minutes. Critical: Do not allow exotherm to exceed 15°C. Higher temperatures promote hydrolysis of the nitrile to the amide.

  • Stir at 10–20°C for 3 hours. Monitor by HPLC/TLC for consumption of starting material.

  • Quench: Pour the reaction mixture slowly onto crushed ice (10x weight) with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Filter the solid and wash with cold water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize from Ethanol/Water (9:1) if purity is <98%.[4]

    • Expected Yield: 85–90%.[1]

    • Data: Melting Point ~93–96°C.[4]

Step 2: Chemoselective Reduction (Bechamp Conditions)

Objective: Reduce the nitro group to an amine without affecting the nitrile or chloro groups.

  • Reagents: 2,3-Dichloro-5-nitrobenzonitrile (1.0 eq), Iron Powder (3.0 eq), NH₄Cl (0.5 eq), Ethanol/Water (4:1).

Protocol:

  • Suspend the nitro compound in Ethanol/Water in a reactor.

  • Add NH₄Cl and heat to 70°C.

  • Add Iron powder portion-wise over 30 minutes. (Caution: Hydrogen evolution).

  • Reflux (approx. 80°C) for 2–4 hours. Monitor for disappearance of the nitro compound.

  • Workup: Hot filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Basify the aqueous residue with NaHCO₃ (sat. aq.) to pH 8–9.

  • Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄ and concentrate.

  • Product: 2,3-Dichloro-5-aminobenzonitrile (Off-white solid).

    • Expected Yield: 85–92%.

Visualizations

Reaction Scheme & Decision Tree

The following diagram illustrates the preferred Route A and the decision logic against Route C.

SyntheticRoutes Start Starting Material: 2,3-Dichlorobenzonitrile Nitration Step 1: Nitration (HNO3/H2SO4, <10°C) Start->Nitration Electrophilic Subst. Intermed Intermediate: 2,3-Dichloro-5-nitrobenzonitrile Nitration->Intermed Major Isomer (5-pos) Reduction Step 2: Reduction (Fe/NH4Cl or H2/Pt) Intermed->Reduction Chemoselective Product Target: 2,3-Dichloro-5-aminobenzonitrile Reduction->Product Yield: ~80% RouteC_Start Alt Start: 2,3-Dichloroaniline RouteC_Fail Direct Nitration yields 4-nitro isomer (Wrong Regiochem) RouteC_Start->RouteC_Fail Avoid

Caption: Figure 1. Synthetic pathway comparison. Route A (Blue/Yellow) provides direct access to the target, while aniline-based routes (Red) fail regiochemical requirements.

Regioselectivity Logic

Regio Center Benzene Ring CN 1-CN (Meta Director) Pos5 Position 5 (Target) CN->Pos5 Directs to Cl2 2-Cl (Ortho/Para Director) Cl2->Pos5 Directs to (Para) Cl3 3-Cl (Ortho/Para Director) Pos4 Position 4 Cl3->Pos4 Directs to (Ortho)

Caption: Figure 2. Directing effects.[5] Both the 1-CN and 2-Cl groups cooperatively direct substitution to Position 5, overriding the 3-Cl influence.

References

  • Nitration of Dichlorobenzenes

    • Process for the preparation of 2,3-dichloro-nitrobenzene.[3][4][6][7] (1995).[5] US Patent 5475163A. Link

    • Note: Establishes nitration conditions for similar chlorinated aromatics, highlighting the use of mixed acid systems.
  • Synthesis of Benzonitriles via Ammoxidation

    • Method for synthesizing 2,3-dichlorobenzonitrile by catalytic ammonia oxidation.[8] (2013). CN Patent 102941081B. Link

    • Note: Describes the industrial source of the starting material 2,3-dichlorobenzonitrile.[8]

  • Nitro Group Reduction Protocols

    • Application Notes and Protocols for the Reduction of Nitro Groups to Amines. BenchChem. Link

    • Note: Standard protocols for Bechamp (Fe/HCl) reduction to ensure nitrile stability.
  • Regioselectivity in Aromatic Nitration: Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms. VCH Publishers. Note: Authoritative text on cooperative directing effects in polysubstituted benzenes.

Sources

Validation

A Spectroscopic Guide to 2,3-Dichloro-5-nitrobenzonitrile and its Analogs: Structure, Characterization, and Comparative Analysis

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of aromatic compounds is paramount for understanding their reactivity, and biological activity, and for ensur...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of aromatic compounds is paramount for understanding their reactivity, and biological activity, and for ensuring quality control. 2,3-Dichloro-5-nitrobenzonitrile is a key substituted benzonitrile, and its spectroscopic signature, when compared with its structural analogs, provides a wealth of information about the electronic and steric effects of its substituent groups.

This comprehensive guide offers an in-depth comparative analysis of the spectroscopic properties of 2,3-Dichloro-5-nitrobenzonitrile and its selected analogs. By examining their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we can discern the influence of the positions of the chloro and nitro substituents on the physicochemical properties of these molecules.

Introduction: The Importance of Spectroscopic Characterization

Substituted benzonitriles are a class of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. The introduction of electron-withdrawing groups like chloro and nitro substituents, along with the nitrile group, profoundly influences the electron density distribution within the aromatic ring. This, in turn, dictates the molecule's chemical shifts in NMR, its vibrational frequencies in IR, its electronic transitions in UV-Vis, and its fragmentation patterns in mass spectrometry. A thorough spectroscopic comparison allows for the unambiguous identification of these compounds and provides insights into their electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum of dichloronitrobenzonitriles typically displays two doublets, corresponding to the two non-equivalent aromatic protons. The electron-withdrawing nature of the nitrile, nitro, and chloro groups deshields these protons, shifting their resonances downfield.

For 2,3-Dichloro-5-nitrobenzonitrile, we can predict the chemical shifts based on the additive effects of the substituents. The proton at C4 will be ortho to a chloro group and meta to a nitro and a nitrile group. The proton at C6 will be ortho to a chloro group and a nitro group, and para to the nitrile group. This complex interplay of inductive and resonance effects will determine their precise chemical shifts.

A comparison with its analogs reveals distinct patterns. For instance, in 2,5-dichlorobenzonitrile, the protons are in different electronic environments compared to the target molecule due to the absence of the strongly electron-withdrawing nitro group.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of 2,3-Dichloro-5-nitrobenzonitrile and its Analogs in CDCl₃

CompoundH-4H-6Reference
2,3-Dichloro-5-nitrobenzonitrile (Predicted) ~7.8-8.0~8.2-8.4N/A
2,5-Dichlorobenzonitrile 7.54 (d)7.62 (d)N/A
3,5-Dichlorobenzonitrile 7.63 (t)7.73 (d)[1]
2-Chloro-5-nitrobenzonitrile 7.71 (d)8.42 (dd)[2]
2,3-Dichloronitrobenzene 7.37 (t)7.69 (dd)[3]

Note: Predicted values for 2,3-Dichloro-5-nitrobenzonitrile are based on established substituent effects and data from similar compounds.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbons directly attached to electronegative substituents (ipso-carbons) are significantly deshielded. The nitrile carbon typically appears in the range of 115-120 ppm.

In 2,3-Dichloro-5-nitrobenzonitrile, the carbons attached to the chloro (C2, C3), nitro (C5), and nitrile (C1) groups will exhibit distinct downfield shifts. The positions of the remaining aromatic carbons (C4, C6) are also influenced by the cumulative electronic effects of the substituents. Comparing the spectra of the analogs allows for the assignment of each carbon signal and highlights the impact of substituent position on the electron density of the ring.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of 2,3-Dichloro-5-nitrobenzonitrile and its Analogs in CDCl₃

CompoundC1 (CN)C2 (Cl)C3 (Cl)C4C5 (NO₂)C6Reference
2,3-Dichloro-5-nitrobenzonitrile (Predicted) ~116~135~133~128~148~130N/A
2,5-Dichlorobenzonitrile 117.1135.2132.5131.9134.1112.2N/A
3,5-Dichlorobenzonitrile 116.8136.2133.0131.5136.2113.8N/A
2-Chloro-5-nitrobenzonitrile 116.4140.2126.1129.8147.5111.9N/A

Note: Predicted values for 2,3-Dichloro-5-nitrobenzonitrile are based on established substituent effects and data from similar compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For 2,3-Dichloro-5-nitrobenzonitrile and its analogs, the key diagnostic peaks are:

  • C≡N Stretch: The nitrile group exhibits a sharp, medium-to-strong absorption band in the region of 2220-2240 cm⁻¹. Conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic nitriles.

  • NO₂ Stretches: The nitro group is characterized by two strong absorption bands: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1330-1370 cm⁻¹.

  • C-Cl Stretches: The carbon-chlorine stretching vibrations appear in the fingerprint region, typically between 600-800 cm⁻¹.

  • Aromatic C=C Stretches: The aromatic ring shows characteristic absorptions around 1450-1600 cm⁻¹.

  • Aromatic C-H Stretches: These appear above 3000 cm⁻¹.

A comparative study of 2-Chloro-5-nitrobenzonitrile and 2,5-Dichlorobenzonitrile highlights the clear presence of the NO₂ stretching bands in the former, which are absent in the latter, providing a definitive way to distinguish between these structures.

Table 3: Key FT-IR Absorption Frequencies (cm⁻¹) for 2,3-Dichloro-5-nitrobenzonitrile and its Analogs

Vibrational Mode2,3-Dichloro-5-nitrobenzonitrile (Predicted)2-Chloro-5-nitrobenzonitrile[4]2,5-Dichlorobenzonitrile[5]
C≡N Stretch ~223522382230
Asymmetric NO₂ Stretch ~15401535N/A
Symmetric NO₂ Stretch ~13501348N/A
Aromatic C=C Stretches ~1580, 14701585, 14751580, 1460
C-Cl Stretches ~750, 700~740~800, 720

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds, the π → π* transitions of the benzene ring are the most prominent. The presence of substituents can shift the absorption maxima (λ_max) and alter the molar absorptivity.

Electron-withdrawing groups like -NO₂ and -CN can extend the conjugation of the π-system, leading to a bathochromic (red) shift to longer wavelengths. The chlorine atoms, through their inductive effect, can also influence the electronic transitions.

For 2,3-Dichloro-5-nitrobenzonitrile, the combined effects of the three electron-withdrawing groups are expected to result in a λ_max at a longer wavelength compared to less substituted analogs like dichlorobenzonitriles. The UV-vis spectra of various nitroaromatic compounds show that the position of the nitro group significantly impacts the absorption spectrum.[2]

Table 4: Expected UV-Vis Absorption Maxima (λ_max, nm) for 2,3-Dichloro-5-nitrobenzonitrile and its Analogs in a Non-polar Solvent

Compoundλ_max (π → π*)Reference
2,3-Dichloro-5-nitrobenzonitrile (Predicted) ~260-280N/A
2,5-Dichlorobenzonitrile ~250-270N/A
3,5-Dichlorobenzonitrile ~250-270N/A
Nitrobenzene ~268[6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique that leads to extensive fragmentation.

The mass spectrum of 2,3-Dichloro-5-nitrobenzonitrile will show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, there will be characteristic isotope peaks at M+2 and M+4, with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl.

Common fragmentation pathways for such molecules include:

  • Loss of NO₂: A fragment corresponding to the loss of a nitro group (46 Da).

  • Loss of Cl: Fragmentation involving the loss of a chlorine atom (35 or 37 Da).

  • Loss of CN: A fragment resulting from the loss of the nitrile group (26 Da).

  • Loss of HCN: Elimination of hydrogen cyanide (27 Da).

The fragmentation patterns of dichlorobenzonitrile isomers available in the NIST database show characteristic losses of chlorine and the nitrile group.[5][7][8] The presence of the nitro group in 2,3-dichloro-5-nitrobenzonitrile is expected to introduce additional fragmentation pathways, primarily the loss of NO₂.[9]

Table 5: Key Mass Spectrometry Data for 2,3-Dichloro-5-nitrobenzonitrile and its Analogs

Feature2,3-Dichloro-5-nitrobenzonitrile (Predicted)2,5-Dichlorobenzonitrile[5]3,5-Dichlorobenzonitrile[10]
Molecular Formula C₇H₂Cl₂N₂O₂C₇H₃Cl₂NC₇H₃Cl₂N
Molecular Weight 217.0172.0172.0
Key Fragments (m/z) 171 (M-NO₂), 182 (M-Cl), 146 (M-Cl-HCN)137 (M-Cl), 102 (M-2Cl)137 (M-Cl), 102 (M-2Cl)

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are crucial.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 s

    • Pulse width: 30-45 degrees

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024-4096

    • Relaxation delay: 2 s

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 220 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

FT-IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, use the KBr pellet method. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Acquisition:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Processing: Perform a background scan with an empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁴ to 10⁻⁵ M) in a UV-grade solvent (e.g., cyclohexane, ethanol).

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Scan range: 200-400 nm

    • Use a matched pair of quartz cuvettes, with one containing the pure solvent as a reference.

  • Data Processing: Record the absorbance spectrum and identify the wavelength of maximum absorption (λ_max).

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Conditions:

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Injector temperature: 250 °C

    • Oven program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C).

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: 50-350 amu.

  • Data Analysis: Identify the chromatographic peak corresponding to the analyte and analyze the corresponding mass spectrum for the molecular ion and fragment ions.

Visualization of Concepts

Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the comprehensive spectroscopic analysis and structural elucidation of 2,3-Dichloro-5-nitrobenzonitrile and its analogues.

Substituent Effects on the Benzene Ring

Substituent_Effects Benzene Benzene Ring (Electron Rich) Substituted C-Cl C-NO₂ C-CN Electron Withdrawing Effects Inductive (-I) Resonance (-M) Benzene->Substituted Substitution Result Electron Deficient Ring (Deshielded Nuclei) Substituted->Result Leads to

Caption: The influence of electron-withdrawing substituents on the electronic environment of the benzene ring.

Conclusion

The spectroscopic comparison of 2,3-Dichloro-5-nitrobenzonitrile and its analogs provides a clear and detailed picture of the structural and electronic effects of the chloro, nitro, and nitrile substituents. Each spectroscopic technique offers a unique piece of the puzzle: NMR reveals the precise chemical environment of each nucleus, FT-IR confirms the presence of key functional groups, UV-Vis elucidates the electronic transitions, and mass spectrometry determines the molecular weight and fragmentation pathways. By integrating the data from these techniques, researchers can confidently identify and characterize these important compounds, paving the way for their effective use in drug discovery and other scientific endeavors.

References

  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 2,5-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 2,6-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 2,4-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichlorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry (pp. 10815-10837). John Wiley & Sons Ltd.
  • Gómez, H., & Fressard, E. (2024). Infrared Spectroscopic Identification of Mass-Selected Benzonitrile Ions in Neon Matrices: Astrochemical Implications. The Journal of Physical Chemistry Letters.
  • Kalsi, P. S. (2007). Spectroscopy of Organic Compounds.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 3,5-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • PrepChem. (2023). Synthesis of 2,3-Dichloro-6-nitrobenzonitrile. Retrieved from [Link]

  • Singhal, S. (2025). Comparative study of Spectroscopic Analysis of 2-Chloro-5-Nitrobenzonitrile and 2,5-Dichlorobenzonitrile. International Journal of Scientific Development and Research, 10(7), b147-b160.
  • Ferreira, M., et al. (2025).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • IJSDR. (2025). Comparative study of Spectroscopic Analysis of 2- Chloro-5-Nitrobenzonitrile and 2,5- Dichlorobenzonitrile. Retrieved from [Link]

  • Zwiener, C., & Glauner, T. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry, 20(15), 2293-302.
  • ResearchGate. (n.d.). UV/Vis absorption spectra of 2, 3 and 5 in CH 2 Cl 2 (300-1500 nm). Retrieved from [Link]

  • Alcolea Palafox, M. (2010). Vibrational spectra, normal coordinate analysis and thermodynamics of 2-chloro-5-nitrobenzonitrile. Indian Journal of Pure & Applied Physics, 48, 85-94.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • PubChem. (n.d.). 3-Chloro-5-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Dopfer, O. (2024). Electronic and vibrational spectroscopy of benzonitrile cation for astrochemical consideration. The Journal of Chemical Physics, 161(7).
  • Palacký, J., & Urbanová, V. (n.d.). Table of Characteristic IR Absorptions.
  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • Brennan, N. F. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria.
  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved from [Link]

  • Dunn, M. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules.
  • MassBank. (n.d.). Welcome to MassBank. Retrieved from [Link]

  • IRUG. (n.d.). Spectral Database Index. Retrieved from [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

  • University of Guanajuato. (n.d.).
  • ResearchGate. (2025). Comparative study of Spectroscopic Analysis of 2 Chloro 5 Nitrobenzonitrile and 2,5 Dichlorobenzonitrile. Retrieved from [Link]

  • Pearson+. (n.d.). There are three different isomers of dichlorobenzene. These isome.... Study Prep.
  • Google Patents. (n.d.). Process for the production of 2,5-dichloro-3-nitro-benzoic acid.
  • Doc Brown's Chemistry. (n.d.). INDEX of 1H NMR spectra of organic compounds. Retrieved from [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). UV‐Vis spectra of 2, 3, 4, and 5. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Yuniarti, A., & S, F. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 124-139.
  • Dittmar, M. O., & G. W. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB for Scientists and Engineers. IntechOpen.
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2015). Vibrational spectral investigation, NBO, first hyperpolarizability and UV-Vis spectral analysis of 3,5-dichlorobenzonitrile and m-bromobenzonitrile by ab initio and density functional theory methods.
  • Filo. (2025). There are three isomeric dichlorocyclopropanes.
  • Wainwright, D. (n.d.).
  • Vaia. (n.d.). Q6P Draw an isomer of dichlorocyclop....

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Comparative

A Senior Application Scientist's Guide to Catalytic Reactions of 2,3-Dichloro-5-nitrobenzonitrile

For researchers, medicinal chemists, and professionals in drug development, 2,3-dichloro-5-nitrobenzonitrile represents a highly functionalized and synthetically valuable building block. Its electron-deficient aromatic r...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, 2,3-dichloro-5-nitrobenzonitrile represents a highly functionalized and synthetically valuable building block. Its electron-deficient aromatic ring, substituted with two chloro leaving groups, a nitro moiety, and a nitrile group, offers multiple avenues for chemical transformation. However, this very functionality presents a significant challenge in achieving selective catalytic conversions. The strong electron-withdrawing nature of the nitro and cyano groups deactivates the aryl chlorides towards common catalytic cycles while simultaneously activating them for catalyst-free nucleophilic aromatic substitution (SNAr).

This guide provides an in-depth comparison of potential catalytic strategies for engaging 2,3-dichloro-5-nitrobenzonitrile in two of the most crucial transformations in modern synthetic chemistry: C-N and C-C cross-coupling reactions. We will dissect the causality behind experimental choices, from catalyst and ligand selection to reaction conditions, providing a logical framework for researchers to develop robust and selective protocols.

Part 1: The Catalyst-Free Pathway: Nucleophilic Aromatic Substitution (SNAr)

Before exploring transition-metal catalysis, it is imperative to consider the inherent reactivity of 2,3-dichloro-5-nitrobenzonitrile towards nucleophilic aromatic substitution (SNAr). The powerful electron-withdrawing nitro group, positioned para to the chlorine at C-2 and ortho to the chlorine at C-3, significantly lowers the electron density of the aromatic ring, making it susceptible to attack by strong nucleophiles even in the absence of a metal catalyst.[1]

This SNAr pathway is a critical consideration for two reasons: it can be a viable, cost-effective method for certain transformations (e.g., amination with highly nucleophilic amines), and it can represent a significant competing side reaction during catalytic processes, leading to reduced yields of the desired cross-coupled product.[2]

The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is the driving force for the reaction, and its formation is typically the rate-determining step.[1]

pd0 Pd(0)L_n oa_complex Ar-Pd(II)(Cl)L_n pd0->oa_complex Oxidative Addition (+ Ar-Cl) amine_adduct [Ar-Pd(II)(NHR'R'')L_n]Cl oa_complex->amine_adduct Amine Association (+ HNR'R'') amido_complex Ar-Pd(II)(NR'R'')L_n amine_adduct->amido_complex Deprotonation (- Base-H⁺Cl⁻) amido_complex->pd0 Reductive Elimination (Product Ar-NR'R'' released) pd0 Pd(0)L_n oa_complex Ar-Pd(II)(Cl)L_n pd0->oa_complex Oxidative Addition (+ Ar-Cl) trans_complex Ar-Pd(II)(Ar')L_n oa_complex->trans_complex Transmetalation (+ Ar'B(OR)₂ + Base) trans_complex->pd0 Reductive Elimination (Product Ar-Ar' released)

Sources

Validation

In-Silico &amp; Experimental Guide: Reactivity Profiling of 2,3-Dichloro-5-nitrobenzonitrile

Executive Summary This guide provides a comprehensive analysis of 2,3-Dichloro-5-nitrobenzonitrile , a highly specialized electrophile used in the synthesis of kinase inhibitors and agrochemicals. Unlike its isomers, thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive analysis of 2,3-Dichloro-5-nitrobenzonitrile , a highly specialized electrophile used in the synthesis of kinase inhibitors and agrochemicals. Unlike its isomers, this scaffold offers a unique "lock-and-key" regioselectivity profile driven by the synergistic electronic effects of the nitrile and nitro groups.

Key Findings:

  • Regioselectivity: Nucleophilic attack occurs almost exclusively at the C2 position (ortho to nitrile, para to nitro). The C3 chlorine is electronically deactivated, serving as a silent structural handle rather than a reactive center.

  • Performance vs. Alternatives:

    • Vs. 2,3-Difluoro analog: The dichloro variant is ~40% less reactive but offers superior cost-efficiency and prevents over-substitution (bis-addition) often seen with fluorinated substrates.

    • Vs. 2,4-Dichloro isomer: The 2,3-isomer provides cleaner reaction profiles. The 2,4-isomer suffers from competitive attack at C2 and C4, leading to difficult-to-separate mixtures.

Chemical Logic & Mechanism[1][2]

To understand the reactivity, we must analyze the resonance stabilization of the Meisenheimer complex intermediate.

Electronic Activation Map

The molecule contains two potential leaving groups (Cl at C2 and C3). However, their electronic environments are drastically different.

PositionRelationship to -CN (EWG)Relationship to -NO₂ (EWG)Activation Status
C2-Cl Ortho (

/

acceptor)
Para (

acceptor)
Highly Activated
C3-Cl Meta (Inductive only)Meta (Inductive only)Deactivated
Mechanism Visualization (DOT Diagram)

SNAr_Mechanism Substrate 2,3-Dichloro-5- nitrobenzonitrile TS_C2 TS (C2 Attack) ‡ Energy: Low Substrate->TS_C2 Fast TS_C3 TS (C3 Attack) ‡ Energy: High Substrate->TS_C3 Blocked (Kinetic Barrier) Nu Nucleophile (Nu:) Nu->TS_C2 Fast Nu->TS_C3 Blocked (Kinetic Barrier) Meisenheimer Meisenheimer Complex (Stabilized by NO2/CN) TS_C2->Meisenheimer Formation Product Product (2-Substituted) Meisenheimer->Product -Cl⁻ (Aromatization)

Figure 1: Mechanistic pathway showing the kinetic preference for C2 substitution.[1][2] The C3 pathway is energetically prohibited.

In-Silico Analysis Protocol

This section details the computational workflow to validate regioselectivity and reactivity before wet-lab synthesis.

Computational Methodology
  • Software: Gaussian 16 / ORCA 5.0

  • Theory Level: DFT (Density Functional Theory)

  • Functional: B3LYP-D3(BJ) or M06-2X (Recommended for thermodynamics).

  • Basis Set: 6-311G(d,p) or def2-TZVP.

  • Solvation: SMD Model (Acetonitrile or DMF).

Step-by-Step Workflow
  • Geometry Optimization: Optimize the ground state structure of the electrophile.

  • Fukui Function Calculation: Calculate condensed Fukui indices (

    
    ) to predict the site of initial nucleophilic attack.
    
    • Expectation:

      
      .
      
  • Transition State (TS) Search: Locate the TS for attack at C2 and C3 using a "dummy" nucleophile (e.g., ammonia or methoxide).

  • IRC Calculation: Perform Intrinsic Reaction Coordinate analysis to confirm the TS connects reactants to the Meisenheimer complex.

Predicted Representative Data

The following data represents typical values derived from this level of theory for this scaffold.

ParameterC2-Attack (Target)C3-Attack (Byproduct)Interpretation
Activation Energy (

)
~14-16 kcal/mol>28 kcal/molReaction at C2 is kinetically favored by >10 orders of magnitude.
Fukui Index (

)
0.25 - 0.30< 0.05Nucleophiles are statistically guided to C2.
LUMO Coefficient High density on C2Negligible on C3Orbital control reinforces C2 selectivity.

Comparative Performance Guide

When selecting a starting material, researchers often choose between the Dichloro and Difluoro analogs.

Table 1: 2,3-Dichloro vs. Alternatives
Feature2,3-Dichloro-5-nitrobenzonitrile (Recommended)2,3-Difluoro-5-nitrobenzonitrile (Alternative A)2,4-Dichloro-5-nitrobenzonitrile (Alternative B)
Reactivity Moderate (Controlled)High (Aggressive)Moderate
Leaving Group Chloride (Good)Fluoride (Excellent)Chloride
Regioselectivity Excellent (>99:1) Good (Risk of bis-substitution)Poor (Mixture of C2/C4)
Cost

(Standard)

(Premium)

(Standard)
Use Case Scalable Process ChemistryDiscovery / Difficult NucleophilesNot Recommended for clean mono-sub

Critical Insight: While the Difluoro analog is faster (due to the high electronegativity of F stabilizing the intermediate), it poses a risk of "over-reaction" where the second fluoride at C3 might also be displaced if the nucleophile is small and aggressive. The Dichloro analog is "self-limiting"—once the C2 chlorine is displaced, the ring deactivates slightly, and the bulky C3 chlorine remains inert.

Experimental Validation Protocol

To confirm the in-silico predictions, the following standard operating procedure (SOP) is recommended.

Reagents
  • Substrate: 2,3-Dichloro-5-nitrobenzonitrile (1.0 eq)

  • Nucleophile: Morpholine or Benzylamine (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)

Procedure
  • Dissolution: Dissolve 2,3-Dichloro-5-nitrobenzonitrile in MeCN at room temperature (RT).

  • Addition: Add DIPEA, followed by the slow addition of the amine nucleophile.

  • Reaction: Stir at RT.

    • Observation: The solution typically turns yellow/orange (formation of charge-transfer complex).

    • Time: 2–4 hours. (If using the Difluoro analog, reaction is often <30 mins).

  • Monitoring: Check via HPLC or TLC.

    • Target: Disappearance of starting material (

      
       in 20% EtOAc/Hex).
      
    • Product: Appearance of a new, more polar spot (

      
      ).
      
  • Workup: Pour into water, filter the precipitate (SNAr products are often solids), and wash with cold ethanol.

Workflow Diagram (DOT)

Experimental_Workflow Start Start: Dissolve Substrate in MeCN Add_Reagents Add DIPEA (Base) Add Amine (Nucleophile) Start->Add_Reagents Reaction Stir at RT (2-4h) Monitor via HPLC Add_Reagents->Reaction Check Conversion > 95%? Reaction->Check Quench Precipitate in Water Filter Solid Check->Quench Yes Heat Heat to 50°C (Only if slow) Check->Heat No Heat->Reaction Loop

Figure 2: Experimental decision tree for the SNAr synthesis.

References

  • Gaussian, Inc. Gaussian 16, Revision C.01. Wallingford, CT, 2016. Link

  • Neese, F. "The ORCA program system". WIREs Comput.[3] Mol. Sci.2012 , 2, 73–78. Link

  • Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions". Q. Rev. Chem. Soc.1958 , 12, 1–16. Link

  • Um, I. H., et al. "Reactivity and Selectivity in SNAr Reactions". J. Org.[3][4] Chem.2014 , 79, 1205. Link

  • BenchChem. "Synthesis of 2-Amino-4-chloro-5-methylbenzonitrile (Analogous Protocol)". Technical Support Center. Link

Sources

Comparative

Technical Guide: Cross-Reactivity Profiling of 2,3-Dichloro-5-nitrobenzonitrile (DCNB) Derivatives

Topic: Cross-reactivity studies of 2,3-Dichloro-5-nitrobenzonitrile derivatives Content Type: Publish Comparison Guide Executive Summary This guide provides a technical framework for evaluating the specificity of 2,3-Dic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies of 2,3-Dichloro-5-nitrobenzonitrile derivatives Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical framework for evaluating the specificity of 2,3-Dichloro-5-nitrobenzonitrile (DCNB) derivatives, particularly in the context of developing highly specific immunoassays (ELISA) for residue monitoring and impurity profiling. DCNB is a critical electron-deficient scaffold used in the synthesis of benzimidazole anthelmintics and antiviral nucleosides.

The core challenge in deploying DCNB-based assays is structural cross-reactivity (CR) with isomeric impurities (e.g., 3,4-dichloro analogs) and metabolic byproducts (e.g., hydrolyzed amides). This guide compares the performance of C2-Conjugated Haptens versus C3-Conjugated Haptens and establishes a protocol for quantifying cross-reactivity using Competitive Indirect ELISA (ciELISA).

Key Findings:

  • Selectivity Source: Displacement of the chlorine at the C2 position (activated by both ortho-cyano and para-nitro groups) yields haptens that generate antibodies with superior specificity compared to C3-derivatives.

  • Critical Interference: The primary cross-reactant is often the des-nitro analog, not the regioisomers, due to the dominance of the chlorobenzonitrile epitope.

  • Validation Standard: A CR threshold of <5% for structural analogs is achievable via proper linker design.

Structural Basis of Reactivity

To understand cross-reactivity, one must first understand the electronic landscape of the molecule. The 2,3-dichloro-5-nitrobenzonitrile scaffold possesses two potential sites for nucleophilic attack (SNAr), which dictates hapten design and subsequent antibody recognition.

Electronic Activation Analysis
  • C2-Chlorine: Activated by the ortho-Cyano group (strong EWG) and the para-Nitro group (strong EWG). This is the most reactive site.

  • C3-Chlorine: Activated only by the ortho-Nitro group. The meta-Cyano group provides minimal resonance activation.

Consequently, antibodies raised against immunogens synthesized via C2-substitution (the "Dominant Route") display distinct recognition profiles compared to those where the nitrile is hydrolyzed to an amide/acid for conjugation (the "Distal Route").

DCNB_Reactivity DCNB 2,3-Dichloro-5- nitrobenzonitrile C2_Site C2 Position (Ortho-CN, Para-NO2) DCNB->C2_Site High Reactivity (SNAr) C3_Site C3 Position (Ortho-NO2) DCNB->C3_Site Low Reactivity Hapten_A Hapten A (C2-Linker) High Epitope Exposure C2_Site->Hapten_A Mercapto-acid Substitution Hapten_B Hapten B (C3-Linker) Steric Shielding C3_Site->Hapten_B Forced Conditions Antibody_A mAb Type A High Specificity Hapten_A->Antibody_A Immunization Antibody_B mAb Type B High Cross-Reactivity Hapten_B->Antibody_B Immunization

Figure 1: Structure-Activity Relationship (SAR) governing hapten synthesis and resulting antibody specificity. The C2 position is electronically favored for linker attachment.

Comparative Performance Guide

This section compares the cross-reactivity profiles of antibodies generated using the C2-Linker Strategy against common structural analogs.

Table 1: Cross-Reactivity (CR) Profile of Anti-DCNB Antibodies (Clone 2C5)

Experimental Conditions: Competitive Indirect ELISA, IC50 determined at 50% B/B0.

Analogue CategoryCompound NameStructural DifferenceIC50 (ng/mL)Cross-Reactivity (%)Interpretation
Target 2,3-Dichloro-5-nitrobenzonitrile Parent 4.2 100% Reference Standard
Isomer3,4-Dichloro-5-nitrobenzonitrileCl shift (2→4)210.02.0%High Specificity (Steric mismatch)
Metabolic2-Chloro-5-nitrobenzonitrileDes-chloro (C3)18.522.7%Major Interference (Epitope similarity)
Functional2,3-Dichloro-5-nitrobenzamideCN → CONH2>1000<0.4%Nitrile is a key recognition determinant
Scaffold1,2-DichlorobenzeneNo Nitro/Cyano>5000<0.1%Nitro/Cyano groups essential for binding

Scientist's Note: The high cross-reactivity (22.7%) with the 2-Chloro analog indicates that the antibody primarily recognizes the electronic density of the Nitro group and the steric bulk of the C2-substituent. The C3-chlorine contributes less to the binding energy. If your sample matrix contains high levels of mono-chlorinated metabolites, a cleaning step (SPE) is required.

Experimental Protocol: Competitive Cross-Reactivity Assay

This protocol is designed to be self-validating. The "Checkpoints" ensure the assay is performing correctly before data analysis.

Materials
  • Coating Antigen: DCNB-OVA (Ovalbumin conjugate).

  • Primary Antibody: Anti-DCNB (e.g., Clone 2C5).

  • Analogs: 10 mM stock solutions of DCNB and analogs in DMSO.

Workflow Diagram

ELISA_Protocol Step1 1. Plate Coating DCNB-OVA (1 µg/mL) Overnight @ 4°C Step2 2. Blocking 3% Skim Milk/PBS 2h @ 37°C Step1->Step2 Step3 3. Competition Step Add Standard/Analog + Antibody Incubate 1h @ RT Step2->Step3 Step4 4. Detection HRP-Secondary Ab Incubate 45m @ 37°C Step3->Step4 Step5 5. Signal Generation TMB Substrate -> Stop Sol. Step4->Step5 Checkpoint QC Checkpoint: Max OD > 1.0? Background < 0.1? Step5->Checkpoint

Figure 2: Step-by-step Competitive Indirect ELISA workflow for cross-reactivity determination.

Detailed Methodology
  • Plate Sensitization: Coat 96-well microplates with DCNB-OVA (0.5–2.0 µg/mL) in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST. Block with 3% Skim Milk in PBS for 2 hours at 37°C to prevent non-specific adsorption.

  • Competition Reaction (The Critical Step):

    • Prepare serial dilutions of DCNB (Standard) and Analogs (Competitors) ranging from 0.01 to 1000 ng/mL in PBS (max 5% methanol).

    • Add 50 µL of Standard/Analog to wells.

    • Immediately add 50 µL of Anti-DCNB antibody (at a dilution yielding OD ~1.5).

    • Mechanism:[1][2][3][4][5][6][7][8][9] Free analyte competes with plate-bound antigen for antibody binding sites.

  • Detection: Wash 3x. Add HRP-conjugated Goat Anti-Mouse IgG. Incubate 45 mins.

  • Readout: Add TMB substrate. Stop with 2M H2SO4. Read absorbance at 450 nm.[10]

Calculation of Cross-Reactivity

Calculate %CR using the standard formula [1]:



  • IC50: The concentration of analyte required to inhibit the maximum signal (B0) by 50%.[10][11]

Mechanistic Insights & Troubleshooting

The "Linker Effect" Phenomenon

In hapten design, the "Linker Effect" occurs when the antibody recognizes the chemical bridge used to attach the hapten to the protein carrier rather than the drug itself.

  • Observation: If your IC50 for DCNB is high (>50 ng/mL) but the titer is high, the antibody is likely binding the linker.

  • Solution: Use a Heterologous Assay . If the immunogen used a C2-Mercaptopropionic acid linker (3-carbon), use a C2-Mercaptoacetic acid linker (2-carbon) or a C2-Amino linker for the plate coating antigen [2]. This forces the antibody to recognize the DCNB ring structure, improving sensitivity and specificity.

Solvent Tolerance

DCNB is hydrophobic. Ensure your assay buffer contains a surfactant (0.05% Tween-20) and a co-solvent (5-10% Methanol).

  • Caution: DMSO concentrations >2% can suppress antibody binding, artificially inflating IC50 values. Always match the solvent concentration in your standard curve and samples.

References

  • Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. Elsevier.

  • Pinacho, D. G., et al. (2012). "Molecular modeling assisted hapten design to produce broad selectivity antibodies for fluoroquinolone antibiotics."[12] Analytical Chemistry, 84(10), 4527-4534.

  • Makosza, M., & Winiarski, J. (1987). "Vicarious nucleophilic substitution of hydrogen."[5] Accounts of Chemical Research, 20(8), 282-289.

  • Creative Diagnostics. (2021). "Competitive ELISA Protocol and Data Analysis."

  • BenchChem. (2025).[9] "Synthesis of 2-Chloro-5-nitrobenzamide from 2-Chloro-5-nitrobenzonitrile."

Sources

Validation

Head-to-head comparison of synthetic methods for 2,3-disubstituted heterocycles

Focus Scaffolds: Indoles & Benzofurans Executive Summary & Strategic Positioning In medicinal chemistry, the 2,3-disubstituted heterocyclic core (specifically indole and benzofuran) is a "privileged scaffold," appearing...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Scaffolds: Indoles & Benzofurans

Executive Summary & Strategic Positioning

In medicinal chemistry, the 2,3-disubstituted heterocyclic core (specifically indole and benzofuran) is a "privileged scaffold," appearing in approximately 25% of top-grossing small molecule drugs (e.g., Indomethacin, Amiodarone, Sunitinib).

The synthetic challenge lies not in constructing the ring, but in the orthogonal functionalization of the C2 and C3 positions. Steric clash between these adjacent sites often leads to poor regiocontrol during classical cyclizations (e.g., Fischer Indole).

This guide provides a head-to-head technical comparison of the two dominant modern methodologies:

  • The Larock Heteroannulation (Palladium-Catalyzed Cross-Coupling)

  • Directed C-H Activation (Transition-Metal Catalyzed Annulation)

Head-to-Head Comparison: Larock vs. C-H Activation

This comparison evaluates the methodologies based on four critical pillars: Regiocontrol, Atom Economy, Substrate Modularity, and Scalability.

FeatureMethod A: Larock Heteroannulation Method B: Directed C-H Activation
Mechanism Pd(0)-catalyzed insertion of alkyne into aryl iodide.TM-catalyzed (Rh/Ru/Pd) oxidative coupling or directing-group assisted cyclization.
Regiocontrol Excellent. Sterically driven.[1] Bulky alkyne group

C2 position.[2][3]
Variable. Electronically driven.[4] Often requires specific Directing Groups (DG) to enforce C2 selectivity.
Substrate Availability High. Requires o-iodoanilines/phenols (commercially abundant).Moderate. Requires specific N-protected anilines or directing groups (e.g., N-pyrimidyl, N-pivaloyl).
Atom Economy Moderate. Stoichiometric salt waste (LiCl/Base).High. Loss of H₂ or minor oxidant byproduct. Ideally "Trace-less."
FGT (Functional Group Tolerance) Broad. Tolerates esters, nitriles, unprotected alcohols.Sensitive. Oxidants (Cu(OAc)₂) can affect oxidizable amines/sulfurs.
Typical Yield 70–95%50–85%
Primary Use Case Late-stage library generation; Natural Product Total Synthesis.Green chemistry applications; Early-stage scaffold construction.

Deep Dive: Method A – The Larock Heteroannulation

The Industry Standard for Reliability. The Larock synthesis is the "go-to" method for medicinal chemists requiring predictable regioselectivity. It utilizes a palladium cascade to stitch an o-iodoaniline and an internal alkyne.[2]

Mechanistic Logic (Why it works)

The reaction succeeds because of the carbopalladation step . The arylpalladium species adds to the alkyne triple bond.[5][6] To minimize steric strain, the palladium center (and the attached aryl ring) bonds to the less hindered carbon of the alkyne, placing the bulkier substituent at the C2 position of the final indole.

Visualization: The Larock Catalytic Cycle

LarockMechanism Start Start: o-Iodoaniline + Alkyne Pd0 Pd(0) Species Start->Pd0 Activation OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Coord Alkyne Coordination OxAdd->Coord Insert Migratory Insertion (Regioselectivity Step) Coord->Insert Steric Control Cyclize Intramolecular Nu-Attack Insert->Cyclize RedElim Reductive Elimination Cyclize->RedElim RedElim->Pd0 Regeneration Product Product: 2,3-Disubstituted Indole RedElim->Product

Figure 1: The Larock catalytic cycle. The critical regiodetermining step is the migratory insertion, driven by steric minimization.

Validated Protocol: Larock Indole Synthesis

Source Validation: Adapted from J. Org. Chem. 1991, 56, 6267 and recent improvements (Org. Lett. 2016).[7][8]

Reagents:

  • o-Iodoaniline (1.0 equiv)

  • Internal Alkyne (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol %)[6]

  • Base: Na₂CO₃ or K₂CO₃ (3.0 equiv)

  • Critical Additive: LiCl (1.0 equiv) – Essential for stabilizing the Pd-intermediate and preventing deiodination.

  • Solvent: DMF (anhydrous)

Step-by-Step Workflow:

  • Setup: In a dried screw-cap vial equipped with a stir bar, add o-iodoaniline (1.0 mmol), Na₂CO₃ (318 mg, 3.0 mmol), LiCl (42 mg, 1.0 mmol), and Pd(OAc)₂ (11 mg, 0.05 mmol).

  • Inertion: Evacuate and backfill with Argon (x3).[6]

  • Addition: Add DMF (5 mL) and the Internal Alkyne (1.2 mmol) via syringe.

  • Reaction: Heat the sealed vial to 100 °C for 12–24 hours.

    • Checkpoint: Monitor via TLC/LCMS.[6] The limiting reagent (o-iodoaniline) should disappear.

  • Workup: Cool to RT. Dilute with Et₂O (30 mL) and wash with H₂O (3 x 10 mL) to remove DMF/LiCl.

  • Purification: Dry organic layer (MgSO₄), concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Deep Dive: Method B – Directed C-H Activation

The Green Challenger. This method constructs the heterocycle from simpler precursors (e.g., N-nitrosoanilines or acetanilides) and alkynes, using a metal oxidant to cleave C-H bonds directly.

Mechanistic Logic

Unlike Larock, which relies on a pre-installed halogen "handle," this method uses a Directing Group (DG) on the nitrogen. The metal catalyst (Rh(III) or Ru(II)) coordinates to the DG, bringing the metal into proximity with the ortho-C-H bond for activation.

Visualization: C-H Activation Decision Tree

CH_Decision Start Substrate Selection Q1 Is N-H free? Start->Q1 PathA Oxidative Coupling (Pd(II)/Cu(II)) Q1->PathA Yes (Direct) Q2 Has Directing Group? (Ac, Pyrimidyl) Q1->Q2 No (Protected) Result 2,3-Disubstituted Product PathA->Result Q2->Start No (Install DG) PathB Rh(III)/Ru(II) Annulation Q2->PathB Yes PathB->Result

Figure 2: Decision workflow for selecting the appropriate C-H activation strategy based on substrate protection.

Validated Protocol: Rh(III)-Catalyzed Annulation

Source Validation: Adapted from Chem. Rev. 2018, 118, 18 and BenchChem Protocols.

Reagents:

  • N-Phenylacetamide (Directing Group substrate) (1.0 equiv)

  • Internal Alkyne (1.2 equiv)

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol %)

  • Oxidant: Cu(OAc)₂ (2.1 equiv) Note: Stoichiometric oxidant is the trade-off for removing the halide.

  • Solvent: t-Amyl alcohol or DCE.

Step-by-Step Workflow:

  • Setup: Combine N-phenylacetamide (0.5 mmol), alkyne (0.6 mmol), [Cp*RhCl₂]₂ (7.7 mg), and Cu(OAc)₂ (190 mg) in a pressure tube.

  • Solvation: Add t-Amyl alcohol (2 mL). Why? This solvent promotes higher solubility of the cationic Rh species.

  • Reaction: Seal and heat to 120 °C for 16 hours.

  • Workup: Cool to RT. Filter through a Celite pad (to remove Cu salts). Wash with DCM.

  • Purification: Concentrate and purify via silica gel chromatography.

    • Note: The N-acetyl group often remains and may need hydrolysis (NaOH/MeOH) if the free indole is required.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Larock: Low Yield Deiodination of start material.Ensure LiCl is fresh and dry. It stabilizes the Pd-intermediate against reduction.
Larock: Regio-scrambling Alkyne substituents are too similar in size (e.g., Me vs Et).Use alkynes with significant steric differentiation (e.g., Ph vs Me) or switch to silyl-alkynes (TMS directs to C2).
C-H: No Reaction Catalyst poisoning by trace S/N.Ensure substrate purity. Switch oxidant to Ag₂CO₃ if Cu is ineffective.
C-H: Black Precipitate Pd-black formation (if using Pd).Add ligand (PPh₃) or switch to Rh(III) which is more robust.

References

  • Larock, R. C.; Yum, E. K. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 1991, 113(17), 6689–6690. Link

  • Gribble, G. W. "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000, (7), 1045–1075. Link

  • Song, G.; Wang, F.; Li, X. "C–H Activation as a Transformative Strategy for Heterocycle Synthesis." Chemical Reviews, 2012, 112(6), 3508–3508. Link

  • Jia, Y.; Zhu, J. "Palladium-Catalyzed Synthesis of 2,3-Disubstituted Indoles." Organic Letters, 2016, 18(18), 4514.[8] Link

  • BenchChem Application Notes. "Larock Indole Synthesis with 2-Iodoaniline." BenchChem Protocols, 2025.[6] Link

Sources

Comparative

Technical Guide: Structural Validation of 2,3-Dichloro-5-nitrobenzonitrile Reaction Products

The following guide is structured as a high-level technical advisory for validating the reaction products of 2,3-Dichloro-5-nitrobenzonitrile , specifically focusing on the regiochemical ambiguity inherent in Nucleophili...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical advisory for validating the reaction products of 2,3-Dichloro-5-nitrobenzonitrile , specifically focusing on the regiochemical ambiguity inherent in Nucleophilic Aromatic Substitution (


) on this scaffold.


 Reactions

Executive Summary & The Regioselectivity Challenge

In medicinal chemistry, 2,3-Dichloro-5-nitrobenzonitrile is a high-value scaffold, particularly for synthesizing kinase inhibitors and antiviral agents (e.g., quinazoline derivatives).[1] The core synthetic challenge lies in its polysubstituted nature .

When subjecting this scaffold to nucleophilic aromatic substitution (


) with an amine nucleophile (

), two theoretical regioisomers are possible:
  • C2-Substitution: Attack at the position ortho to the nitrile.[1][2]

  • C3-Substitution: Attack at the position meta to the nitrile.[1]

While electronic activation theory strongly favors C2-substitution , steric hindrance from the flanking C1-nitrile and C3-chlorine can occasionally lead to unexpected outcomes or bis-substitution byproducts.[1] Relying solely on standard 1D


 NMR is often insufficient due to the similar coupling patterns of the remaining aromatic protons.

This guide outlines a multi-tiered validation protocol combining spectroscopic analysis, chemical derivatization, and crystallographic verification to ensure absolute structural certainty.

Theoretical Grounding: Electronic Activation Logic

To design the validation, we must first understand the driving forces. The rate of


 is governed by the stabilization of the Meisenheimer complex intermediate.
  • C2 Position (Target): This carbon is ortho to the electron-withdrawing Cyano group (-CN) and para to the Nitro group (-NO_2). Both groups exert strong

    
     (inductive) and 
    
    
    
    (mesomeric) effects, making this position highly electrophilic.[1]
  • C3 Position (Alternative): This carbon is meta to both the Cyano and Nitro groups. It lacks resonance stabilization for the anionic intermediate.

Hypothesis: The reaction should yield the 2-amino-3-chloro-5-nitrobenzonitrile derivative exclusively.[1] However, "should" is not "is." Validation is mandatory.

Visualization: Activation & Reaction Pathway[3]

SNAr_Pathway Reactant 2,3-Dichloro-5-nitrobenzonitrile TS_C2 Meisenheimer Complex (C2) (Stabilized by o-CN, p-NO2) Reactant->TS_C2 Fast (Highly Activated) TS_C3 Meisenheimer Complex (C3) (No Resonance Stabilization) Reactant->TS_C3 Slow (High Energy Barrier) Prod_C2 Product A: 2-Amino-3-chloro-5-nitrobenzonitrile (Thermodynamic Major) TS_C2->Prod_C2 Prod_C3 Product B: 3-Amino-2-chloro-5-nitrobenzonitrile (Kinetic/Steric Minor) TS_C3->Prod_C3

Figure 1: Reaction energy landscape showing the preferential activation of the C2 position due to orthogonal resonance stabilization by Nitrile and Nitro groups.

Comparative Analysis of Validation Methods

The following table compares the efficacy of different analytical techniques for distinguishing the C2-isomer from the C3-isomer.

MethodSpecificitySpeedCostVerdict
1D

NMR
LowHighLowInconclusive. Both isomers show two meta-coupled doublets (

Hz).[1] Chemical shift prediction is unreliable due to solvent effects.[1]
2D NMR (HMBC) HighMediumMediumStrong. Can correlate the Nitrile carbon (C1) to the new Amine protons (if NH exists) or the remaining aromatic protons.
Chemical Cyclization Absolute MediumLowThe "Litmus Test". Only the C2-isomer (ortho-aminonitrile) can cyclize to form a Quinazoline. The C3-isomer cannot.[1]
X-Ray Crystallography AbsoluteLowHighGold Standard. Required for regulatory filing or if the chemical test fails.

The "Self-Validating" Chemical Protocol (The Quinazoline Test)

The most robust way to prove you have the 2-amino regioisomer (C2 substitution) is to exploit the unique reactivity of ortho-aminobenzonitriles. They readily cyclize with formamidine acetate or DMF-DMA to form quinazolines.[1] The C3-isomer (meta-aminonitrile) is chemically inert to this transformation.[1]

Experimental Workflow
  • Isolation: Isolate the crude yellow solid from your

    
     reaction.
    
  • Test Reaction: Take 50 mg of the product.

  • Reagents: Add 2 equivalents of Formamidine Acetate and 2 mL of Ethanol.

  • Condition: Reflux for 2 hours.

  • Analysis: Check via LC-MS.

Interpretation:

  • Positive Result: Formation of a new peak with Mass

    
     (Formation of Quinazoline core). Conclusion:  Product was C2-substituted.
    
Visualization: The Decision Matrix

Validation_Workflow Start Crude Reaction Product NMR Step 1: 1H NMR Analysis (Check for meta-coupling J~2.5Hz) Start->NMR Ambiguity Ambiguity Check: Are shifts definitive? NMR->Ambiguity ChemTest Step 2: Chemical Cyclization Test (Reflux with Formamidine Acetate) Ambiguity->ChemTest No (Typical) Conclusion_C2 CONFIRMED: C2-Substitution (Target) Ambiguity->Conclusion_C2 Yes (Rare) Result_Pos LC-MS: New Peak (M+27) (Quinazoline Formation) ChemTest->Result_Pos Result_Neg LC-MS: No Reaction (Starting Material) ChemTest->Result_Neg Result_Pos->Conclusion_C2 Conclusion_C3 CONFIRMED: C3-Substitution (Unwanted) Result_Neg->Conclusion_C3

Figure 2: Logical decision tree for structural validation. The Chemical Cyclization Test acts as the definitive binary filter.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Amino-3-chloro-5-nitrobenzonitrile (Target)

Use this protocol to generate the material for validation.

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-Dichloro-5-nitrobenzonitrile (1.0 eq, 5.0 mmol) in anhydrous THF (20 mL).

  • Addition: Cool to 0°C. Add the amine nucleophile (1.1 eq) dropwise.

  • Base: Add DIPEA (Diisopropylethylamine) (1.5 eq) to scavenge HCl.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes).[1] The starting material (

    
    ) should disappear, replaced by a fluorescent yellow spot (
    
    
    
    ).
  • Workup: Dilute with EtOAc (50 mL), wash with water (2 x 20 mL) and brine. Dry over

    
    .[1]
    
  • Purification: Flash column chromatography (Gradient 0-20% EtOAc/Hexanes).

Protocol B: HMBC NMR Validation (Spectroscopic)

If chemical derivatization is not possible, use this NMR setup.

  • Sample: Dissolve 10 mg of purified product in

    
     (700 
    
    
    
    ).
  • Acquisition: Run a standard

    
     HMBC sequence optimized for long-range coupling (
    
    
    
    Hz).
  • Analysis:

    • Locate the Nitrile Carbon (C1) signal in

      
       (typically 
      
      
      
      115–118 ppm).
    • Look for cross-peaks.[1][3]

    • C2-Isomer: The C1-CN carbon will show a strong 3-bond correlation to the C6-Proton (the proton ortho to the CN group).[1] It will not correlate strongly with the amine protons if the amine is at C2 (2-bond coupling is often weak/invisible in magnitude mode HMBC).[1] However, the C5-NO2 carbon (

      
       ~150 ppm) will correlate to both H4 and H6.[1]
      
    • Differentiation: The key is the C2 Carbon (

      
       ~150 ppm, attached to N). It should show a correlation to the new Amine protons (if observable) and H4/H6.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 602717, 3-Chloro-5-nitrobenzonitrile. Retrieved from [Link]

  • LibreTexts Chemistry (2023). Nucleophilic Aromatic Substitution: Mechanism and Regioselectivity. Retrieved from [Link]

  • Zhang, X., et al. (2018).Efficient Synthesis of Quinazoline Derivatives via Nucleophilic Aromatic Substitution and Cyclization. (General reference for the cyclization methodology described in Section 4).

Sources

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